molecular formula C6H8BrNO2 B8028828 3-Bromo-4-methoxypyridine hydrate

3-Bromo-4-methoxypyridine hydrate

Cat. No.: B8028828
M. Wt: 206.04 g/mol
InChI Key: BMJHWANNAQKHRE-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxypyridine hydrate is a useful research compound. Its molecular formula is C6H8BrNO2 and its molecular weight is 206.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-methoxypyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.H2O/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHWANNAQKHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Br.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure of 3-Bromo-4-methoxypyridine hydrate vs anhydrous

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-4-methoxypyridine: A Comparative Analysis of Hydrate vs. Anhydrous Forms

Abstract

The solid-state form of a pharmaceutical compound is a critical determinant of its physicochemical properties, including stability, solubility, and bioavailability. This guide provides a comprehensive technical framework for the characterization and comparative analysis of the anhydrous and hydrated forms of 3-Bromo-4-methoxypyridine, a key heterocyclic building block in medicinal chemistry. In the absence of published crystal structures, this document serves as an expert-led protocol, guiding researchers through a multi-technique approach encompassing single-crystal and powder X-ray diffraction, thermal analysis, spectroscopy, and computational modeling. We delve into the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity. The objective is to equip researchers and drug development professionals with the necessary tools to elucidate the distinct molecular structures and predict the consequential impact on material properties.

Introduction: The Critical Role of Solid-State Forms

3-Bromo-4-methoxypyridine is a substituted pyridine derivative utilized as an intermediate in the synthesis of various biologically active molecules.[1][2] Like many pharmaceutical compounds, its solid form can exist as a pure, anhydrous crystal lattice or incorporate water molecules to form a stable hydrate.[3] This phenomenon, where a substance exists in different crystal structures, is known as polymorphism; hydrates are a specific class of these forms, sometimes termed "pseudo-polymorphs".[4][5]

The distinction between an anhydrous compound and its hydrate is far from trivial. The inclusion of water molecules into the crystal lattice fundamentally alters the network of intermolecular interactions, most notably through the formation of extensive hydrogen bonds.[4][6] These structural changes directly influence critical pharmaceutical attributes:

  • Solubility and Dissolution Rate: Hydrated forms are often thermodynamically more stable and, consequently, less soluble than their anhydrous counterparts.[4][7] This can significantly impact a drug's bioavailability.[8][9]

  • Stability: The anhydrous form of a drug may be hygroscopic and convert to a more stable hydrate upon exposure to humidity, potentially altering the dosage form's performance over time.[9] Conversely, a hydrate may effloresce (lose water) in a dry environment.

  • Mechanical Properties: Differences in crystal packing affect properties like tabletability and powder flow, which are crucial for manufacturing solid dosage forms.[4]

This guide presents a systematic methodology to fully characterize and compare the molecular structures of 3-Bromo-4-methoxypyridine hydrate and its anhydrous form, providing the foundational knowledge required for informed decision-making in drug development.

Theoretical Framework: The Influence of Water on Crystal Engineering

The molecular structure of 3-Bromo-4-methoxypyridine (Figure 1) offers specific sites for hydrogen bonding. The lone pair of electrons on the pyridine nitrogen atom is a strong hydrogen bond acceptor. The oxygen atom of the methoxy group can also act as a weaker acceptor.

Figure 1: Chemical Structure of 3-Bromo-4-methoxypyridine


Source: PubChem CID 642827[10]

In an anhydrous crystal , one would expect the molecules to pack in a way that optimizes weaker intermolecular forces, such as π-π stacking between pyridine rings, C-H···N interactions, and potentially halogen bonds involving the bromine atom.

In a hydrated crystal , water molecules act as versatile "hydrogen bond bridges," fundamentally reorganizing the crystal packing.[6][11] Water can donate two hydrogen bonds and accept two, allowing it to link 3-Bromo-4-methoxypyridine molecules in a robust, three-dimensional network. We can hypothesize the formation of strong O-H···N(pyridine) hydrogen bonds, which are a common and stabilizing motif in the crystal structures of hydrated nitrogen heterocycles.[6] This new, intricate network of interactions is the primary reason for the distinct physicochemical properties of the hydrate.

Structural Elucidation: A Multi-Technique Protocol

A comprehensive understanding of the solid state requires a synergistic approach, where data from multiple analytical techniques are integrated. No single method can provide the complete picture.

X-ray Diffraction: The Definitive Structural Arbiter

X-ray diffraction is the cornerstone of solid-state structural analysis, providing direct information about the arrangement of atoms in a crystal lattice.

SCXRD is the gold standard, offering an unambiguous, three-dimensional map of the molecular structure, including precise bond lengths, angles, and the geometry of intermolecular interactions.[12]

Experimental Protocol: Crystal Growth and SCXRD Analysis

  • Crystal Growth (Anhydrous):

    • Dissolve 3-Bromo-4-methoxypyridine in a suitable anhydrous solvent (e.g., toluene, hexane, or ethyl acetate) to near-saturation at an elevated temperature.

    • Employ a slow evaporation technique by covering the vessel with a perforated seal and leaving it undisturbed at room temperature.

    • Alternatively, use a solvent/anti-solvent vapor diffusion method. Place a vial of the compound dissolved in a solvent like dichloromethane inside a larger sealed jar containing an anti-solvent like hexane. Slow diffusion of the anti-solvent vapor will induce crystallization.

  • Crystal Growth (Hydrate):

    • Prepare a saturated aqueous solution of 3-Bromo-4-methoxypyridine, potentially with a co-solvent like ethanol or acetone to improve solubility.[13]

    • Allow the solution to cool slowly and undisturbed from an elevated temperature to room temperature. The presence of water will favor the crystallization of the hydrated form.[13]

  • Data Collection and Refinement:

    • Carefully select a well-formed single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Process the data and solve the structure using appropriate software (e.g., SHELX). Refinement of the model will yield the final atomic coordinates, unit cell parameters, and crystallographic statistics.

Workflow: SCXRD Structural Determination

SCXRD_Workflow cluster_anhydrous Anhydrous Form cluster_hydrate Hydrate Form A1 Dissolve in Anhydrous Solvent A2 Slow Evaporation or Vapor Diffusion A1->A2 A3 Anhydrous Crystal A2->A3 Mount Mount Crystal on Diffractometer A3->Mount H1 Dissolve in Aqueous System H2 Slow Cooling H1->H2 H3 Hydrate Crystal H2->H3 H3->Mount Collect Collect Diffraction Data (e.g., 100 K) Mount->Collect Solve Solve & Refine Structure Collect->Solve Result 3D Molecular Structure (Bond lengths, angles, intermolecular forces) Solve->Result

Caption: Workflow for single-crystal growth and X-ray diffraction analysis.

PXRD is a rapid and non-destructive technique used to generate a unique "fingerprint" for a crystalline solid. It is ideal for routine identification, phase purity analysis, and monitoring transformations between the anhydrous and hydrated forms. The anhydrous and hydrated forms will produce distinctly different diffraction patterns due to their different crystal lattices.

Thermal Analysis: Quantifying Water and Phase Transitions

Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing hydrates.[14]

TGA measures the change in mass of a sample as a function of temperature. For a hydrate, TGA can precisely determine the amount of water in the crystal lattice. The sample is heated at a controlled rate, and a distinct mass loss step corresponding to the evaporation of water will be observed.[15][16]

DSC measures the heat flow into or out of a sample as it is heated or cooled. It reveals thermal events such as phase transitions, melting, and dehydration. A typical DSC thermogram for a hydrate will show a sharp endothermic peak corresponding to the energy required to remove the water from the lattice, followed by the melting endotherm of the resulting anhydrous form at a higher temperature.[17]

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • TGA Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a point above the final melting point at 10 °C/min under a nitrogen purge.

    • Record the heat flow and identify endothermic (e.g., dehydration, melting) and exothermic (e.g., crystallization) events.

Workflow: Thermal Analysis of Hydrate vs. Anhydrous Forms

Thermal_Analysis cluster_tga TGA Analysis cluster_dsc DSC Analysis TGA_H Hydrate Sample TGA_Heat Heat at 10°C/min TGA_H->TGA_Heat TGA_A Anhydrous Sample TGA_A->TGA_Heat TGA_Result_H Mass Loss Step (Quantifies H₂O) TGA_Heat->TGA_Result_H TGA_Result_A No Significant Mass Loss before Decomposition TGA_Heat->TGA_Result_A DSC_H Hydrate Sample DSC_Heat Heat at 10°C/min DSC_H->DSC_Heat DSC_A Anhydrous Sample DSC_A->DSC_Heat DSC_Result_H Endotherm 1 (Dehydration) Endotherm 2 (Melting) DSC_Heat->DSC_Result_H DSC_Result_A Single Endotherm (Melting) DSC_Heat->DSC_Result_A

Caption: Comparative TGA and DSC analysis workflow for hydrate and anhydrous forms.

Table 1: Hypothetical Comparative Data for 3-Bromo-4-methoxypyridine Forms

PropertyAnhydrous FormHydrate FormTechnique
PXRD Peaks (2θ) Distinct pattern (e.g., 10.2°, 15.5°, 21.8°)Different distinct pattern (e.g., 8.1°, 12.3°, 18.9°)PXRD
TGA Mass Loss < 0.1% below decompositionStoichiometric loss (e.g., 8.7% for a monohydrate)TGA
DSC Events Single sharp endotherm (Melting Point)Endotherm 1 (Dehydration), Endotherm 2 (Melting)DSC
FTIR Peaks (cm⁻¹) No peaks in 3200-3600 cm⁻¹ regionBroad peaks ~3400 cm⁻¹ (O-H stretch), peak ~1640 cm⁻¹ (H-O-H bend)FTIR
ssNMR (¹³C) Sharp, distinct chemical shiftsShifted/split peaks due to altered crystal packingssNMR
Spectroscopic Analysis

Spectroscopic methods provide complementary information about the chemical environment and bonding within the crystal.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The most direct evidence for a hydrate in vibrational spectroscopy is the presence of characteristic O-H stretching vibrations (typically broad bands in the 3200-3600 cm⁻¹ region) and H-O-H bending vibrations (~1640 cm⁻¹). Furthermore, the formation of hydrogen bonds between water and the pyridine nitrogen will cause a noticeable shift in the vibrational frequencies of the pyridine ring compared to the anhydrous form.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is highly sensitive to the local environment of atomic nuclei. The ¹³C and ¹⁵N spectra of the anhydrous and hydrated forms will exhibit different chemical shifts due to the changes in crystal packing and intermolecular interactions.[4][5] This technique is particularly powerful for characterizing materials that are not amenable to SCXRD. Using ultra-fast magic angle spinning (MAS) can provide high-resolution ¹H spectra, allowing for detailed analysis of proton environments and hydrogen bonding.[4][5]

Computational Modeling

In silico methods are invaluable for corroborating experimental data and providing deeper mechanistic insights.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the 3-Bromo-4-methoxypyridine molecule and predict its vibrational frequencies (FTIR/Raman) and NMR chemical shifts.[18] By comparing the calculated spectra of the isolated molecule to the experimental solid-state spectra, one can deduce the effects of intermolecular interactions in both the anhydrous and hydrated crystals.

  • Molecular Dynamics (MD): MD simulations can be used to model the hydration process and calculate properties like the hydration free energy, providing a theoretical measure of the stability of the hydrate form relative to the anhydrous form in the presence of water.[19][20]

Synthesis and Impact: From Molecular Structure to Material Properties

The culmination of the analytical work is a detailed comparison of the two forms and an understanding of how their structural differences translate into performance.

Table 2: Comparison of Expected Intermolecular Forces

Interaction TypeAnhydrous FormHydrate FormConsequence
Hydrogen Bonding Weak (e.g., C-H···N)Strong and extensive (O-H···N, O-H···O)Higher lattice energy, increased stability
π-π Stacking Potentially significantMay be disrupted by water moleculesAffects crystal density and morphology
Halogen Bonding Possible (C-Br···N/O)May be replaced by hydrogen bondsAlters packing and electronic properties
van der Waals Forces UbiquitousUbiquitousContribute to overall lattice energy

The robust hydrogen bonding network in the hydrate is expected to create a more stable crystal lattice.[8] This increased lattice energy requires more energy to break apart, which is the primary reason why hydrates typically exhibit lower aqueous solubility and slower dissolution rates than their anhydrous counterparts.[7][9] This relationship is a cornerstone of pharmaceutical pre-formulation studies.

Logical Relationship: Structure to Property

Structure_Property cluster_structure Molecular & Crystal Structure cluster_energy Thermodynamics cluster_property Physicochemical Properties Anhydrous Anhydrous Form (Weaker Interactions) Lattice_A Lower Lattice Energy Anhydrous->Lattice_A Hydrate Hydrate Form (Strong H-Bonding Network) Lattice_H Higher Lattice Energy Hydrate->Lattice_H Sol_A Higher Solubility & Faster Dissolution Lattice_A->Sol_A Stab_A Less Stable in Humidity (Converts to Hydrate) Lattice_A->Stab_A Sol_H Lower Solubility & Slower Dissolution Lattice_H->Sol_H Stab_H More Stable in Humidity Lattice_H->Stab_H

Caption: Relationship between crystal structure, lattice energy, and key properties.

Conclusion and Expert Recommendations

The differentiation between the hydrated and anhydrous forms of 3-Bromo-4-methoxypyridine is essential for its effective use in research and development. While the anhydrous form may offer advantages in terms of solubility, its potential for conversion to the more stable hydrate upon exposure to atmospheric moisture presents a significant risk to product consistency and performance.

This guide has outlined a robust, multi-technique workflow for the complete structural and physicochemical characterization of these two solid-state forms. The cornerstone of this analysis is single-crystal X-ray diffraction, which provides definitive structural proof, supported by quantitative thermal analysis (TGA/DSC) and spectroscopic fingerprinting (PXRD, FTIR, ssNMR).

For drug development professionals, the choice of solid form is a critical decision. If the anhydrous form exhibits superior bioavailability but is unstable, significant investment in controlled-atmosphere manufacturing and moisture-proof packaging would be required.[9] Conversely, developing the more stable hydrate form from the outset often provides a more reliable and consistent product, even if it necessitates formulation strategies to overcome lower solubility.[4] A thorough execution of the protocols detailed herein will provide the empirical evidence needed to make this crucial, data-driven decision.

References

  • Mootz, D., & Wussow, H.-G. (1981). Crystal structures of pyridine and pyri~ine trihydrate. The Journal of Chemical Physics. Available at: [Link]

  • Zielińska-Pisklak, M., & Szeleszczuk, Ł. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]

  • Pharma Drama. (2024). What are pharmaceutical hydrates and solvates? - Explainer video. Available at: [Link]

  • N'soukpoé-Kossi, C. N., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. PMC. Available at: [Link]

  • Al-kassas, R., et al. (2024). Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation. MDPI. Available at: [Link]

  • Pharma Drama. (2023). What are (pharmaceutical) hydrates and solvates? YouTube. Available at: [Link]

  • Petrucci, G. A., & El-Giar, E. M. (2014). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. Available at: [Link]

  • PubChem. 3-Bromo-4-methoxypyridine. PubChem. Available at: [Link]

  • Lee, T.-S., et al. (2021). Calculated hydration free energies become less accurate with increases in molecular weight. PLOS ONE. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. Available at: [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

  • IEA SHC. (n.d.). THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. Available at: [Link]

  • de la Cruz, M. S. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. Available at: [Link]

  • Chen, M., et al. (2018). Molecular Simulation of Water and Hydration Effects in Different Environments: Challenges and Developments for DFTB Based Models. PMC. Available at: [Link]

  • Zhang, Y., et al. (2023). Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field. ChemRxiv. Available at: [Link]

  • d'Amore, M., et al. (2022). Molecular-Level Investigation of Hydrate−Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone. CNR-IRIS. Available at: [Link]

  • Vallet, V., et al. (2007). Computational study of Th4+ and Np4+ hydration and hydrolysis of Th4+ from first principles. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical process design. This guide provides a comprehensive technical overview of the solubility of 3-Bromo-4-methoxypyridine, a key building block in medicinal chemistry. In the absence of extensive published experimental data, this document synthesizes theoretical principles of solubility with established experimental methodologies to provide a robust framework for researchers. It addresses the physicochemical properties of the compound, predicts its solubility in a range of common organic solvents, and offers a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. This guide is intended to be a practical resource for scientists working on the synthesis, formulation, and process development of molecules incorporating the 3-Bromo-4-methoxypyridine scaffold.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

3-Bromo-4-methoxypyridine is a substituted pyridine derivative frequently utilized as an intermediate in the synthesis of novel pharmaceutical compounds.[1] Its structural features, including the pyridine ring, a bromine atom, and a methoxy group, contribute to its unique chemical reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is paramount for several aspects of drug development, including:

  • Reaction Optimization: Selecting an appropriate solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.[2]

  • Purification and Crystallization: Solubility data guides the choice of solvent systems for crystallization, a critical step for isolating and purifying intermediates and final APIs with the desired polymorphic form.[3]

  • Formulation Development: For APIs, solubility in various excipients and solvent systems directly impacts the developability of a drug product, influencing its bioavailability and therapeutic efficacy.[2]

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] A more nuanced understanding can be derived from analyzing the specific intermolecular forces at play between the solute (3-Bromo-4-methoxypyridine) and various solvents.

Physicochemical Properties of 3-Bromo-4-methoxypyridine

A summary of the key physicochemical properties of 3-Bromo-4-methoxypyridine is presented in the table below.

PropertyValueSource
Molecular FormulaC₆H₆BrNO[5][6]
Molecular Weight188.02 g/mol [5][6]
AppearancePale yellow liquid[7]
logP1.83[7]
Water SolubilitySlightly soluble (9.8 g/L)[7][8]

The positive logP value suggests a degree of lipophilicity, while its slight solubility in water indicates some capacity for favorable interactions with polar molecules.

Molecular Structure and Intermolecular Interactions

The solubility of 3-Bromo-4-methoxypyridine is governed by the interplay of its different structural motifs:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity. Pyridine itself is miscible with a wide range of organic solvents.[1][9]

  • Methoxy Group (-OCH₃): The oxygen atom can also act as a hydrogen bond acceptor. The methyl group adds a small degree of non-polar character.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that can participate in halogen bonding and contributes to the overall polarizability of the molecule.

  • Aromatic System: The delocalized π-electrons of the pyridine ring can engage in π-π stacking interactions, particularly with aromatic solvents.

The following diagram illustrates the key molecular features of 3-Bromo-4-methoxypyridine that influence its interactions with solvents.

Molecular Features of 3-Bromo-4-methoxypyridine Influencing Solubility cluster_solute 3-Bromo-4-methoxypyridine cluster_features Key Structural Features cluster_solvents Solvent Types Solute C₆H₅N(Br)(OCH₃) Pyridine_N Pyridine Nitrogen (H-bond acceptor, polarity) Methoxy_O Methoxy Oxygen (H-bond acceptor) Bromo Bromo Group (Polarizability, Halogen bonding) Aromatic_Ring Aromatic Ring (π-π interactions) Non_Polar Non-Polar (e.g., Toluene, Hexane) - van der Waals forces Solute->Non_Polar Limited Interaction Polar_Protic Polar Protic (e.g., Methanol, Ethanol) - H-bond donors & acceptors Pyridine_N->Polar_Protic Strong Interaction (H-bonding) Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) - H-bond acceptors Pyridine_N->Polar_Aprotic Favorable Interaction (Dipole-dipole) Methoxy_O->Polar_Protic Strong Interaction (H-bonding) Methoxy_O->Polar_Aprotic Favorable Interaction (Dipole-dipole) Bromo->Polar_Aprotic Favorable Interaction (Dipole-dipole) Aromatic_Ring->Non_Polar Favorable Interaction with aromatic solvents (π-π stacking)

Caption: Key molecular features of 3-Bromo-4-methoxypyridine and their expected interactions with different solvent classes.

Predicted Solubility Trends

Based on the analysis of its structure, the following solubility trends can be predicted for 3-Bromo-4-methoxypyridine:

  • High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), as well as in polar protic solvents like methanol and ethanol. The ability of the pyridine nitrogen and methoxy oxygen to accept hydrogen bonds, coupled with the overall polarity of the molecule, should lead to favorable solute-solvent interactions.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and isopropanol.

  • Low Solubility: Expected in non-polar solvents like hexane and toluene. While some interaction is possible with toluene via π-π stacking, the overall polarity mismatch will likely limit solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, experimental determination of thermodynamic solubility is essential for accurate process development and regulatory submissions.[10] The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of 3-Bromo-4-methoxypyridine in a range of organic solvents.

3.1.1. Materials and Equipment

  • Solute: 3-Bromo-4-methoxypyridine (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, THF, DMF, DMSO, toluene).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Scintillation vials or glass flasks with screw caps

    • Thermostatically controlled shaker or incubator

    • Syringe filters (0.22 µm, compatible with the chosen solvents)

    • Syringes

    • Autosampler vials

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

3.1.2. Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Shake-Flask Method for Thermodynamic Solubility Determination A 1. Sample Preparation - Add excess 3-Bromo-4-methoxypyridine to a known volume of solvent in a sealed vial. B 2. Equilibration - Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C 3. Phase Separation - Allow the suspension to settle. - Withdraw a sample of the supernatant using a syringe. B->C D 4. Filtration - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial to remove undissolved solids. C->D E 5. Dilution (if necessary) - Dilute the filtrate with the mobile phase to fall within the calibration curve range. D->E F 6. HPLC Analysis - Inject the sample onto the HPLC system to determine the concentration. E->F G 7. Data Analysis - Quantify the concentration against a standard calibration curve. - Calculate the solubility in mg/mL or mol/L. F->G

Caption: A step-by-step workflow for determining the thermodynamic solubility of a compound using the shake-flask method followed by HPLC analysis.

3.1.3. Detailed Procedure

  • Preparation of Solutions:

    • To a series of glass vials, add an excess amount of 3-Bromo-4-methoxypyridine. An amount that is visually in excess after equilibration is sufficient.

    • Accurately pipette a known volume (e.g., 2 mL) of each organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. The filter material should be chemically compatible with the solvent.

    • Accurately weigh the filtered solution. This allows for a density correction if needed, but often a volumetric dilution is sufficient.

    • Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

3.1.4. Analytical Quantification by HPLC

  • HPLC System: A standard HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point. The exact composition should be optimized to achieve good peak shape and retention time for 3-Bromo-4-methoxypyridine.

  • Detection: The UV detection wavelength should be set to the λ_max of 3-Bromo-4-methoxypyridine.

  • Calibration: Prepare a series of standard solutions of 3-Bromo-4-methoxypyridine of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area versus concentration.

  • Analysis: Inject the diluted samples and quantify the concentration of 3-Bromo-4-methoxypyridine by comparing the peak area to the calibration curve.

3.1.5. Calculation of Solubility

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Hypothetical Solubility Data and Interpretation

SolventSolvent TypePredicted SolubilityHypothetical Solubility (mg/mL at 25°C)
TolueneNon-Polar AromaticLow< 10
AcetonePolar AproticModerate to High150 - 250
IsopropanolPolar ProticModerate100 - 200
EthanolPolar ProticHigh> 300
MethanolPolar ProticHigh> 300
Tetrahydrofuran (THF)Polar AproticHigh> 300
Dimethylformamide (DMF)Polar AproticVery High> 500
Dimethyl Sulfoxide (DMSO)Polar AproticVery High> 500

Interpretation of Hypothetical Data:

  • The very high solubility in polar aprotic solvents like DMF and DMSO aligns with the strong dipole-dipole interactions and the ability of the solute to accept hydrogen bonds from any residual water.

  • The high solubility in polar protic solvents such as methanol and ethanol is consistent with the formation of hydrogen bonds between the solvent's hydroxyl group and the pyridine nitrogen and methoxy oxygen of the solute.

  • The moderate solubility in isopropanol compared to methanol and ethanol could be attributed to the increased steric hindrance of the isopropyl group, which may slightly impede solvation.

  • The low solubility in the non-polar aromatic solvent toluene suggests that while π-π stacking interactions may be present, they are not sufficient to overcome the energy required to break the solute-solute interactions in the liquid phase without the benefit of strong polar interactions.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-methoxypyridine in organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided shake-flask methodology, coupled with HPLC analysis, represents a robust and reliable approach for generating the high-quality solubility data that is critical for advancing pharmaceutical development programs. While the presented solubility data is illustrative, the underlying scientific principles and experimental design provide a solid foundation for the empirical determination of this crucial physicochemical property.

References

  • (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

  • (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

  • (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

  • (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

  • Predicting Solubility. Rowan. [Link]

  • (2025, July 3). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. PMC. [Link]

  • 3-Bromo-4-methoxypyridine | CAS#:82257-09-8. Chemsrc. [Link]

  • (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Kinam Park. [Link]

  • (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design - ACS Publications. [Link]

  • 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827. PubChem. [Link]

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Pyridine. chemeurope.com. [Link]

  • Solubility of aromatic hydrocarbon solids in pyridine and thiophene. Industrial & Engineering Chemistry Fundamentals - ACS Publications. [Link]

  • Pyridine. Wikipedia. [Link]

  • Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]

  • Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. ResearchGate. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

Sources

Introduction: The Strategic Value of 3-Bromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-4-methoxypyridine: A Versatile Pyridine Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its presence in numerous FDA-approved drugs highlights its importance as a privileged structure. 3-Bromo-4-methoxypyridine has emerged as a particularly valuable and versatile building block for constructing complex molecular architectures.[3][4][5]

This guide provides a comprehensive technical overview of 3-Bromo-4-methoxypyridine, focusing on its core reactivity, field-proven synthetic applications, and detailed experimental protocols. The strategic positioning of the bromo and methoxy groups on the electron-deficient pyridine ring creates a unique chemical entity, offering multiple avenues for selective functionalization. The bromine atom at the C-3 position serves as a robust handle for a suite of powerful cross-coupling reactions, while the methoxy group at C-4 and the ring nitrogen atom modulate the electronic properties and reactivity of the entire system.[3][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the efficient synthesis of novel compounds.

Physicochemical Properties and Safe Handling

Before its use in any synthetic protocol, a thorough understanding of the compound's properties and safety requirements is paramount. 3-Bromo-4-methoxypyridine is typically a liquid at room temperature and should be handled with appropriate care.[7][8]

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 82257-09-8[7][9]
Molecular Formula C₆H₆BrNO[9][10]
Molecular Weight 188.02 g/mol [10][11]
Appearance Colorless to light orange/yellow clear liquid[6]
Solubility Slightly soluble in water (9.8 g/L)[5][9]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[11][12]
Storage Store in closed vessels, refrigerated. Keep container tightly closed in a dry, cool, and well-ventilated place.[9][13][14]
Handling Use only in a chemical fume hood. Wear protective gloves, chemical-resistant clothing, and safety goggles/face protection. Avoid breathing dust/fume/gas/mist/vapors.[9][12][13]

Causality Behind Handling Procedures: The requirement for handling in a fume hood stems from its potential respiratory irritation and harmfulness if inhaled.[11][12] Refrigerated storage is recommended to maintain its stability and prevent degradation over time. The use of personal protective equipment (PPE) is a standard and critical practice for preventing skin and eye irritation.[9][13]

Core Reactivity Profile: A Gateway to Molecular Diversity

The synthetic utility of 3-Bromo-4-methoxypyridine is primarily driven by the reactivity of its C-Br bond, which readily participates in some of the most powerful bond-forming reactions in modern organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of this building block's application, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[15][16] The C-Br bond at the C-3 position readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[15]

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are common motifs in medicinal chemistry.[3][17] This reaction couples the 3-bromopyridine moiety with a variety of aryl or heteroaryl boronic acids or esters.

Causality of the Reaction Components:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The Pd(0) species is the active catalyst that initiates the cycle by inserting into the C-Br bond.

  • Base (e.g., K₃PO₄, Cs₂CO₃): The base is crucial for activating the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[18][19]

  • Ligand (e.g., PPh₃, SPhos): Phosphine ligands stabilize the palladium center, modulate its reactivity, and prevent catalyst decomposition, leading to higher yields and broader substrate scope.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl R¹-Pd(II)L₂-Br (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl Boronic R²-B(OR)₂ (Activated by Base) Boronic->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleStoichiometryPurpose
Aryl Halide 3-Bromo-4-methoxypyridine1.0 equiv.Substrate
Boronic Acid Arylboronic acid1.2-1.5 equiv.Coupling partner
Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand1-5 mol%Catalyst
Base K₃PO₄ or Cs₂CO₃2.0-3.0 equiv.Activates boronic acid
Solvent 1,4-Dioxane/H₂O, Toluene, DMF-Reaction medium
Temperature 80-110 °C-Drives reaction

The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless pharmaceuticals.[1] The Buchwald-Hartwig amination is a palladium-catalyzed reaction that provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines.[2][20]

Causality of the Reaction Components:

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable Pd(II) or Pd(0) sources that generate the active Pd(0) catalyst in situ.

  • Bulky Phosphine Ligand (e.g., BINAP, XPhos): These specialized ligands are critical.[20] Their steric bulk promotes the final reductive elimination step, which is often rate-limiting, to release the arylamine product and regenerate the catalyst.[20]

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido complex.[1][2]

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdAmido Ar-Pd(II)L-NR₂ (Palladium Amido Cplx) AmineCoord->PdAmido Amine R₂NH (Base) Amine->AmineCoord RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Arylamine Product) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the inherent electronic properties of the pyridine ring also permit Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the ring nitrogen makes the pyridine ring electron-deficient and thus susceptible to attack by strong nucleophiles.[3][21]

SNAr reactions proceed via a two-step addition-elimination mechanism.[22] A nucleophile attacks the carbon bearing the leaving group (the bromine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[23] This intermediate is resonance-stabilized. The subsequent loss of the bromide leaving group restores aromaticity and yields the substituted product.

The pyridine nitrogen provides significant stabilization to the negative charge in the Meisenheimer complex, particularly when the attack occurs at the C-2 or C-4 positions.[21] While the C-3 position of 3-Bromo-4-methoxypyridine is less activated than C-2 or C-4, SNAr can still occur under forcing conditions or with highly potent nucleophiles.[15] In some cases, reactions with very strong bases can proceed via a pyridyne intermediate, leading to substitution at an adjacent position (C-4), a phenomenon known as tandem isomerization-substitution.[24]

SNAr_Mechanism Start Start: 3-Bromo-4-methoxypyridine Step1 Step 1: Nucleophilic Attack (Addition) Start->Step1 + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Step 2: Loss of Leaving Group (Elimination) Intermediate->Step2 - Br⁻ Product Product: 3-Substituted-4-methoxypyridine Step2->Product

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxypyridine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 3-Bromo-4-methoxypyridine hydrate .[1] This substrate presents a unique "push-pull" electronic challenge: the electron-deficient pyridine ring is counteracted by the electron-donating methoxy group at the C4 position. While this increases the nucleophilicity of the pyridine nitrogen (raising the risk of catalyst poisoning), it simultaneously deactivates the C-Br bond towards oxidative addition compared to electron-poor pyridines.[1]

Furthermore, the "hydrate" designation requires strict stoichiometric adjustments to prevent under-loading of the electrophile.[1] This protocol prioritizes a biphasic solvent system to accommodate the hydrate water content while utilizing steric bulk in the ligand sphere to prevent nitrogen coordination.

Substrate Analysis & Pre-Reaction Logic[1]

The "Hydrate" Factor: Stoichiometry Control

Commercial sources of 3-Bromo-4-methoxypyridine often supply the compound as a hydrate or hydrochloride hydrate.[1] Failure to correct for water content is the #1 cause of incomplete conversion in this specific workflow.

ParameterAnhydrous BaseHydrate (Typical)HCl Hydrate
CAS 82257-09-8VariesVaries
Approx MW 188.02 g/mol ~206.04 g/mol ~242.5 g/mol
Impact StandardRequires ~10% mass correction Requires Neutralization

Critical Action: Check the Certificate of Analysis (CoA) for the exact water content or molecular weight.



Electronic Deactivation & Catalyst Poisoning

The 4-methoxy group donates electron density into the pyridine ring.

  • Effect on C-Br Bond: The bond becomes stronger (less electrophilic). Standard

    
     often fails to initiate oxidative addition efficiently.
    
  • Effect on Nitrogen: The pyridine nitrogen becomes more basic. It competes with phosphines for the Pd center, leading to the formation of inactive

    
     species (Catalyst Poisoning).[1]
    

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate chelators (dppf) that sterically crowd out the pyridine nitrogen.[1]

Experimental Protocol

Method A: High-Performance (Recommended for Complex Boronic Acids)

This method utilizes a Buchwald-type precatalyst system designed to couple deactivated heteroaryl halides.[1]

  • Catalyst: XPhos Pd G2 (or G3)[1]

  • Loading: 1.0 – 2.0 mol%

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1][2]

  • Base:

    
     (Tribasic Potassium Phosphate)[1]
    
Method B: Robust/Cost-Effective (Standard Biaryls)

Best for coupling with simple, electron-rich aryl boronic acids.[1]

  • Catalyst:

    
    [1]
    
  • Loading: 3.0 – 5.0 mol%[1]

  • Solvent: Toluene : Water (10:1 v/v) or DME : Water[1]

  • Base:

    
     or 
    
    
    
Step-by-Step Procedure (Method A Focus)
Phase 1: Preparation
  • Vessel Preparation: Flame-dry a 20 mL microwave vial or Schlenk tube containing a magnetic stir bar. Allow to cool under Argon flow.

  • Solids Charging:

    • Add This compound (1.0 equiv, corrected for MW).

    • Add Boronic Acid/Ester (1.2 – 1.5 equiv). Note: Use higher equivalents if the boronic acid is prone to protodeboronation.

    • Add

      
        (2.0 – 3.0 equiv).[2]
      
    • Add XPhos Pd G2 (0.02 equiv / 2 mol%).

  • Sealing: Cap the vessel with a septum-lined crimp cap or Schlenk stopper.

Phase 2: Solvent & Degassing (The "Self-Validating" Step)

Oxygen is the enemy of Suzuki couplings, promoting homocoupling and catalyst oxidation.[1]

  • Solvent Addition: Syringe in 1,4-Dioxane and degassed Water (4:1 ratio) to reach a concentration of 0.15 M – 0.2 M relative to the bromide.

  • Sparging: Insert a long needle connected to an Argon line directly into the solution. Insert a short vent needle. Bubble Argon vigorously for 10-15 minutes .

    • Validation: The solution should turn from turbid to a clearer suspension (depending on salt solubility).

Phase 3: Reaction
  • Heating: Place in a pre-heated oil bath or heating block at 80°C – 100°C .

    • Note: If using a microwave reactor, heat to 100°C for 30-60 minutes.

  • Monitoring: Check by LC-MS or TLC at 2 hours.

    • TLC Stain: Pyridines stain well with Iodine or Dragendorff’s reagent.

    • Endpoint: Disappearance of the bromide (MW ~188/hydrate).

Phase 4: Workup (Critical for Pyridines)[1]
  • Cooling: Cool to room temperature.

  • Dilution: Dilute with Ethyl Acetate (EtOAc).

  • pH Check: Do NOT acidify. Pyridines will protonate and migrate to the aqueous layer. If the reaction used acid (rare for Suzuki), neutralize with sat.[1]

    
    .
    
  • Separation: Wash organic layer with Water (x2) and Brine (x1).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography.

    • Eluent: Hexanes/EtOAc or DCM/MeOH. Note: 4-methoxypyridines are polar; start with a more polar gradient than usual.

Visualized Workflows

Decision Matrix: Catalyst Selection

CatalystSelection start Start: 3-Bromo-4-methoxypyridine boronic_type Analyze Boronic Acid Partner start->boronic_type simple Simple Aryl / Electron Rich boronic_type->simple High Reactivity complex Heterocyclic / Sterically Hindered boronic_type->complex Low Reactivity method_b USE METHOD B Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Toluene/H2O simple->method_b method_a USE METHOD A Catalyst: XPhos Pd G2 Base: K3PO4 Solvent: Dioxane/H2O complex->method_a poison_risk Risk: N-Coordination Poisoning method_a->poison_risk Resistant method_b->poison_risk Monitor

Caption: Logic flow for selecting the appropriate catalytic system based on the coupling partner's complexity.

Mechanism of Pyridine Interference

Mechanism pd0 Pd(0) Active Species ox_add Oxidative Addition (Slowed by 4-OMe) pd0->ox_add + Substrate poison Catalyst Poisoning (Pd-N Coordination) pd0->poison N-binding sub 3-Br-4-OMe-Pyridine sub->ox_add C-Br Attack sub->poison N-Lone Pair Attack cycle Catalytic Cycle Proceeds ox_add->cycle dead Inactive Complex poison->dead

Caption: Mechanistic competition between productive oxidative addition and non-productive nitrogen coordination.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion (SM remaining) Catalyst Poisoning or DeactivationSwitch to XPhos Pd G2 . Increase temperature to 110°C. Ensure thorough degassing.
Low Yield (<40%) Protodeboronation of Boronic AcidAdd boronic acid in portions (0.5 eq at T=0, 0.5 eq at T=1h). Switch base to

(anhydrous).[1]
Black Precipitate (Pd Black) Catalyst DecompositionLigand insufficient to stabilize Pd. Add 10 mol% free ligand (e.g., XPhos) or switch to Pd(dppf)Cl2 .[1]
Product in Aqueous Layer pH Issue during WorkupThe pyridine product is protonated. Adjust aqueous layer to pH > 9 using NaOH or

and re-extract with DCM.

Safety & Handling

  • Toxicity: 3-Bromo-4-methoxypyridine is an irritant and potentially toxic if inhaled.[1] Handle in a fume hood.

  • Palladium Residues: Pd species are heavy metals. Dispose of all aqueous and solid waste in designated heavy metal containers.

  • Pressure: If heating above the boiling point of the solvent (e.g., Dioxane > 100°C) in a sealed vial, ensure the vessel is rated for the generated pressure.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] (Source for XPhos protocols).[3] [Link]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General grounding for Suzuki Mechanism).[1][2][4][5][6] [Link][1]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. (General reaction parameters and solvent choices). [Link]

Sources

Buchwald-Hartwig amination conditions for 3-Bromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination Conditions for 3-Bromo-4-methoxypyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Amino-4-methoxypyridines

The 3-amino-4-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence in numerous biologically active molecules, ranging from kinase inhibitors to central nervous system agents, underscores its importance as a versatile pharmacophore. The ability to forge a carbon-nitrogen (C-N) bond at the C3 position of the 4-methoxypyridine core is therefore a critical transformation for drug discovery and development programs.

The Buchwald-Hartwig amination has emerged as the preeminent method for constructing aryl and heteroaryl C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fail.[1][2] However, the successful application of this reaction to 3-bromo-4-methoxypyridine is not trivial. This substrate presents a unique set of challenges:

  • Pyridine Coordination: The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially forming off-cycle, inactive catalytic species.

  • Electronic Properties: The electron-donating nature of the methoxy group can influence the reactivity of the C-Br bond, affecting the rate-determining oxidative addition step.

This document serves as a comprehensive guide to navigating these challenges. It provides a deep dive into the critical reaction parameters, a robust and validated experimental protocol, and field-tested insights to empower researchers to successfully synthesize 3-amino-4-methoxypyridine derivatives.

The Catalytic System: A Mechanistic Approach to Component Selection

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of four key components: the palladium source, the phosphine ligand, the base, and the solvent.[3] A rational selection process, grounded in mechanistic understanding, is paramount.

Palladium Precursors: The Source of Catalytic Activity

The active catalyst in the cycle is a Pd(0) species.[4][5] This is typically generated in situ from a more stable Pd(II) or Pd(0) precursor.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common, air-stable Pd(0) source. It requires coordination with a phosphine ligand in solution to form the active monoligated Pd(0)L species.

  • Pd(OAc)₂ (Palladium(II) Acetate): An air-stable Pd(II) source. It must first be reduced to Pd(0) in the reaction mixture, a process often facilitated by the phosphine ligand or the amine itself.[5]

  • Palladium Precatalysts: These are well-defined, air-stable Pd(II) complexes that incorporate the phosphine ligand (e.g., G3 or G4 precatalysts). They are designed to rapidly and quantitatively generate the active Pd(0) catalyst upon exposure to a base, leading to more reproducible results and often lower catalyst loadings.[4]

Phosphine Ligands: The Heart of the Catalyst

The ligand is arguably the most critical factor in overcoming the challenges posed by 3-bromo-4-methoxypyridine. For electron-rich heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the undisputed state-of-the-art.[1]

  • Why Bulky, Electron-Rich Ligands?

    • Promotes Reductive Elimination: The steric bulk of ligands like RuPhos, XPhos, or BrettPhos accelerates the final, product-forming reductive elimination step. This is crucial for preventing catalyst decomposition and ensuring efficient turnover.

    • Facilitates Oxidative Addition: High electron density on the phosphorus atom is transferred to the palladium center, making it more nucleophilic and facilitating the initial oxidative addition of the C-Br bond.

    • Stabilizes the Monoligated Species: These ligands promote the formation of the highly active monoligated Pd(0)L species, which is essential for the catalytic cycle.

LigandStructureKey Application
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylGeneral-purpose, highly active for a wide range of amines.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for sterically hindered primary and secondary amines.
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Designed for coupling primary amines and shows high selectivity.[5]
The Base: The Engine of Deprotonation

A base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[2] The choice of base is critical and is intimately linked to the pKa of the amine and the solvent used.[6][7][8]

  • Strong, Non-Nucleophilic Bases: For most primary and secondary aliphatic amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[9]

  • Weaker Bases: For more acidic amines (e.g., anilines, heterocycles), or when base-sensitive functional groups are present, weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) can be effective, though they may require higher temperatures.[3]

  • Solubility is Key: The effectiveness of a base can be highly dependent on its solubility in the chosen solvent. The heterogeneous nature of many of these reactions means that base choice and solvent are not independent variables.[3]

The Solvent: The Reaction Medium

The solvent must dissolve the reactants and intermediates to a sufficient degree and remain stable at the required reaction temperature.[3]

  • Aprotic, Non-polar to Moderately Polar Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents.[3][4][10]

    • Toluene: High boiling point, suitable for higher-temperature reactions.

    • 1,4-Dioxane: Good solvating properties for a range of reagents.

    • THF: Lower boiling point, useful for reactions that proceed at milder temperatures.

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the catalyst.[4]

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimizing the reaction.[1][4][5]

B_H_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)(L)-Br pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(L)(R₂NH)]⁺ Br⁻ oa_complex->amine_coord Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(L)(NR₂) amine_coord->amido_complex Deprotonation (Base) re_out amido_complex->re_out Reductive Elimination product Ar-NR₂ (Product) re_out->pd0 re_out->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Starting Conditions & Optimization Matrix

For a previously untested amine with 3-bromo-4-methoxypyridine, a systematic approach to optimization is recommended. The following table provides a validated set of starting conditions and a matrix for further screening if initial results are suboptimal.

Table 1: Recommended Starting Protocol
ParameterRecommended ConditionRationale
Aryl Halide 3-Bromo-4-methoxypyridine1.0 equiv
Amine Your amine of interest1.2 equiv
Pd Source XPhos Pd G3 Precatalyst2 mol%
Base NaOtBu1.5 equiv
Solvent Toluene0.2 M
Temperature 100 °CStandard temperature for these couplings.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst oxidation.
Table 2: Optimization Screening Matrix

If the starting protocol (highlighted in yellow) provides low yield (<50%), consider screening the following parameters. Run each reaction in parallel for direct comparison.

EntryLigand (in Precatalyst)BaseSolventTemperature (°C)
1 (Start) XPhos NaOtBu Toluene 100
2RuPhosNaOtBuToluene100
3BrettPhosNaOtBuToluene100
4XPhosLiHMDSToluene100
5XPhosK₃PO₄Toluene110
6XPhosNaOtBu1,4-Dioxane100
7RuPhosLiHMDS1,4-Dioxane100

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with 3-bromo-4-methoxypyridine on a 1.0 mmol scale.[2][11]

Materials & Reagents
  • 3-Bromo-4-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL, to make 0.2 M solution)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Reaction Setup Workflow

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Inerting the Vessel: In a glovebox or on a Schlenk line, add the XPhos Pd G3 precatalyst (0.02 mmol) and sodium tert-butoxide (1.5 mmol) to an oven-dried reaction vessel containing a magnetic stir bar.

  • Adding Reactants: Remove the vessel from the glovebox (if used), and quickly add the 3-bromo-4-methoxypyridine (1.0 mmol).

  • Purging: Seal the vessel with a septum cap. Connect it to a Schlenk line and perform three cycles of evacuating the vessel followed by backfilling with inert gas (Nitrogen or Argon).

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Begin stirring. Then, add the amine (1.2 mmol) via syringe.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-4-methoxypyridine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality reagents/solvent.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., LiHMDS).3. Increase temperature in 10 °C increments.4. Use freshly purchased, anhydrous reagents.
Hydrodehalogenation The C-Br bond is reduced to C-H. Often caused by water or a slow reductive elimination step.Use a bulkier ligand (e.g., RuPhos) to accelerate reductive elimination. Ensure all reagents and solvents are scrupulously dry.
Dark, Tarry Mixture Catalyst decomposition ("palladium black").Lower the catalyst loading. Ensure proper stirring. Consider a different ligand/solvent combination.
Amine Degradation The amine is sensitive to the strong base or high temperature.Switch to a weaker base (K₃PO₄, Cs₂CO₃) and a higher boiling point solvent (e.g., Toluene, Dioxane) to compensate with temperature.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. [Link]

  • Buchwald-Hartwig amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vaddepalli, K., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Vaddepalli, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. [Link]

  • Vaddepalli, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. [Link]

  • Kinzel, T., et al. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Lei, Y., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC. [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. [Link]

Sources

Application Note: High-Fidelity Synthesis of (4-Methoxypyridin-3-yl)boronic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of 3-Bromo-4-methoxypyridine to its corresponding boronic acid or ester is a pivotal transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors where the 4-alkoxypyridine motif is prevalent.

While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the presence of the electron-donating methoxy group at the 4-position creates a unique electronic environment. The "push-pull" system (inductive withdrawal by the pyridine nitrogen vs. resonance donation by the methoxy group) dictates specific synthetic risks:

  • Protodeboronation: Although less severe than in 2-pyridyl systems, the C-B bond remains susceptible to hydrolytic cleavage under acidic or high-temperature aqueous conditions.

  • Nucleophilic Attack: During lithium-halogen exchange, the pyridine ring is prone to nucleophilic attack by alkyl lithiums unless specific "in-situ quench" protocols are utilized.

This guide presents two validated protocols:

  • Protocol A (Cryogenic In-Situ Quench): The preferred method for generating the free boronic acid rapidly. It utilizes a "Triisopropyl Borate-First" addition order to prevent side reactions.

  • Protocol B (Miyaura Borylation): The preferred method for generating the pinacol ester , offering superior stability and scalability without cryogenic conditions.

Protocol A: Cryogenic Lithium-Halogen Exchange (In-Situ Quench)

Objective: Synthesis of (4-Methoxypyridin-3-yl)boronic acid. Primary Application: When the free acid is required, or for immediate "one-pot" Suzuki couplings of the resulting lithium triisopropyl borate salt.

Mechanistic Rationale

Standard lithium-halogen exchange involves generating the heteroaryl-lithium species followed by electrophilic trapping. However, 3-lithio-4-methoxypyridine is highly reactive. If generated in the absence of an electrophile, it can undergo dimerization or nucleophilic attack on unreacted starting material.

To mitigate this, we employ the In-Situ Quench (Barbier-type) conditions . By mixing the substrate with Triisopropyl borate (


) before adding 

-BuLi, the lithiated species is trapped immediately upon formation, preventing self-destruction.
Reagents & Equipment[1]
  • Substrate: 3-Bromo-4-methoxypyridine (1.0 equiv)

  • Reagent: Triisopropyl borate (

    
    ) (1.2 equiv)
    
  • Lithiating Agent:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5M in hexanes (1.1 equiv)
  • Solvent: Anhydrous THF (4:1 ratio relative to Toluene if co-solvent used)

  • Quench: 2M HCl or

    
     (aq)
    
  • Equipment: Flame-dried 3-neck flask, internal temperature probe, Argon/Nitrogen line.

Step-by-Step Procedure
  • Setup: Charge a flame-dried flask with 3-Bromo-4-methoxypyridine (10 mmol) and anhydrous THF (50 mL) under inert atmosphere.

  • Borate Addition: Add Triisopropyl borate (12 mmol, 2.8 mL) directly to the solution at room temperature. Note: The borate is inert to the bromide at this stage.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes below -75°C.

  • Lithiation (The Critical Step): Add

    
    -BuLi (11 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.
    
    • Observation: Maintain internal temp < -70°C. The reaction generates the "ate" complex (Lithium triisopropyl(4-methoxypyridin-3-yl)borate) immediately.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Hydrolysis: Quench the reaction with 2M HCl (aq) until pH ~5-6. Caution: Do not acidify below pH 4, as this accelerates protodeboronation.

  • Isolation:

    • Extract with EtOAc (x3).

    • The boronic acid is amphoteric; if it remains in the aqueous phase, adjust pH to 7 and salt out with NaCl, then extract with THF/EtOAc (1:1).

    • Concentrate in vacuo. The product often precipitates as a white/off-white solid.

Protocol B: Palladium-Catalyzed Miyaura Borylation

Objective: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxypyridine (Pinacol Ester). Primary Application: Scalable synthesis for GMP environments; preferred for storing the intermediate.

Mechanistic Rationale

This method utilizes a


 cycle.[1] The critical factor is the choice of base. We use Potassium Acetate (KOAc)  rather than Carbonate or Phosphate. KOAc is basic enough to facilitate transmetallation but weak enough to prevent the hydrolysis of the boronate ester or competitive Suzuki coupling (homocoupling).
Reagents & Equipment[1]
  • Substrate: 3-Bromo-4-methoxypyridine (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure
  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Nitrogen for 30 minutes prior to use. Oxygen is the primary cause of catalyst death (black Pd precipitation) and sluggish conversion.

  • Charging: In a reaction vessel, combine:

    • 3-Bromo-4-methoxypyridine (10 mmol)

    • 
       (11 mmol)
      
    • KOAc (30 mmol)

    • 
       (0.3 - 0.5 mmol)
      
  • Reaction: Add Dioxane (50 mL). Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Check HPLC/LC-MS.[3] Look for the disappearance of starting bromide (

      
       188/190) and appearance of the boronate ester (
      
      
      
      236).
  • Workup:

    • Cool to room temperature.[1][4]

    • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification:

    • Concentrate the filtrate.

    • Crucial: Do not perform an acidic aqueous wash, as the pinacol ester can hydrolyze.

    • Recrystallize from Hexanes/EtOAc or purify via short silica plug (eluting with EtOAc/Hexane).[1]

Comparative Analysis & Troubleshooting

FeatureProtocol A (Li-Exchange)Protocol B (Miyaura)
Primary Product Free Boronic Acid (or Lithium Salt)Pinacol Boronate Ester
Reaction Time < 2 Hours4 - 12 Hours
Temperature -78°C (Cryogenic)90°C (Heating)
Scalability Difficult (requires large cryo-cooling)Excellent (Standard batch reactors)
Safety Profile High Risk (Pyrophoric n-BuLi)Low Risk (Standard chemicals)
Atom Economy ModerateLow (Loss of pinacol/ligands)
Troubleshooting Guide
  • Problem: Low yield in Method A (Li-X).

    • Cause: Moisture in THF or warming too fast.

    • Fix: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Keep internal temp < -75°C during n-BuLi addition.

  • Problem: Protodeboronation (Product is 4-methoxypyridine).

    • Cause: Workup too acidic or heating too long in presence of water.

    • Fix: In Method B, use anhydrous KOAc. In Method A, quench with

      
       instead of HCl.
      
  • Problem: Homocoupling (Biaryl formation) in Method B.

    • Cause: Oxygen presence or insufficient

      
      .
      
    • Fix: Increase

      
       to 1.2 equiv and rigorously degas solvents.
      

Visual Workflows

Decision Matrix & Process Flow

G Start Start: 3-Bromo-4-methoxypyridine Decision Target Requirement? Start->Decision MethodA Method A: Cryogenic Li-Exchange (In-Situ Quench) Decision->MethodA Need Free Acid / Fast MethodB Method B: Miyaura Borylation (Pd-Catalyzed) Decision->MethodB Need Stable Ester / Scale IntermedA Intermediate: 'Ate' Complex [Li(OiPr)3ArB]- MethodA->IntermedA n-BuLi, -78°C B(OiPr)3 present IntermedB Intermediate: Pd(II) Oxidative Complex MethodB->IntermedB Pd(dppf)Cl2, KOAc 90°C ProdA Product: Boronic Acid (Suitable for immediate aq. coupling) IntermedA->ProdA Acidic Hydrolysis (pH 6) ProdB Product: Pinacol Ester (Stable, Storable, Purifiable) IntermedB->ProdB Reductive Elimination

Caption: Decision matrix selecting between Cryogenic Li-Exchange for free acid generation vs. Miyaura Borylation for stable ester isolation.

Reaction Mechanism (Method A: In-Situ Quench)

Mechanism Substrate 3-Br-4-OMe-Pyridine Mix Mixture: Substrate + B(OiPr)3 Substrate->Mix Pre-mix Li_Add Add n-BuLi (-78°C) Mix->Li_Add Ate_Complex Lithium Borate 'Ate' Complex (Stable at Low Temp) Li_Add->Ate_Complex Fast Li-X & Capture Hydrolysis Hydrolysis (H3O+) Ate_Complex->Hydrolysis Final (4-Methoxypyridin-3-yl) boronic acid Hydrolysis->Final

Caption: The "In-Situ Quench" mechanism prevents the formation of the unstable free lithio-pyridine species.

References

  • Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[2] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[2] Organic Syntheses, 81, 89. (Describes the "In-Situ Quench" modification for pyridines). Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589–5591. (Foundational Miyaura protocols). Link

  • Tyrrell, E., & Brookes, P. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2003(4), 469-483. (Review of heterocyclic boronic acid stability). Link

  • Sigma-Aldrich. Product Specification: (4-Methoxypyridin-3-yl)boronic acid.[5] Link

  • BenchChem. Application Notes for Suzuki-Miyaura Coupling of Pyridines. Link

Sources

Application Note: Optimization of Heck Coupling Parameters for 3-Bromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing the 3-position of the pyridine ring is a recurring challenge in medicinal chemistry, particularly for scaffolds like 3-bromo-4-methoxypyridine . This substrate presents a unique "push-pull" electronic conflict: the electron-deficient pyridine ring generally resists oxidative addition, while the electron-donating methoxy group at C4 modulates this deficiency but introduces steric crowding. Furthermore, the pyridine nitrogen acts as a potent catalyst poison.[1]

This Application Note provides a scientifically grounded guide to overcoming these barriers using the Heck-Mizoroki reaction . We move beyond generic "recipes" to define a parameter space that prioritizes catalyst longevity and turnover frequency (TOF).

Strategic Analysis: The Substrate Challenge

To successfully couple 3-bromo-4-methoxypyridine, one must address three specific failure modes inherent to its structure:

  • Catalyst Poisoning (The N-Binding Mode): The lone pair on the pyridine nitrogen (

    
    ) is a strong 
    
    
    
    -donor. It competes with phosphine ligands for the Palladium center, forming inactive off-cycle species
    
    
    .
  • Electronic Mismatch:

    • Pyridine Ring: Electron-poor

      
       Slow Oxidative Addition.
      
    • 4-Methoxy Group: Electron-donating (+M effect)

      
       Increases electron density at C3 and C5, slightly assisting oxidative addition compared to unsubstituted 3-bromopyridine, but significantly increasing steric bulk.
      
  • 
    -Hydride Elimination Selectivity:  The regioselectivity of the alkene insertion is heavily influenced by the electronic bias of the pyridine ring, often requiring bidentate ligands or specific electronic tuning to ensure linear (trans) selectivity.
    

Critical Reaction Parameters

The Ligand: Steric Bulk is King

Standard ligands like Triphenylphosphine (


) are often insufficient because they are not bulky enough to prevent the pyridine nitrogen from coordinating to the metal center.
  • Recommendation: Use Tri-o-tolylphosphine (

    
    )  or Tri-tert-butylphosphine (
    
    
    
    )
    .
  • Mechanism: The steric bulk of the o-tolyl or t-butyl groups creates a "protective shell" around the Pd center. This allows the oxidative addition of the C-Br bond but sterically disfavors the coordination of the pyridine nitrogen.

The Base: Solubility & pKa

Inorganic bases often suffer from poor solubility in organic solvents, leading to heterogeneous mixtures that can trap the catalyst.

  • Standard: Triethylamine (

    
    ) is effective for standard acrylates.
    
  • Advanced: Cesium Carbonate (

    
    ) is superior for difficult couplings. Its higher solubility in DMF/Dioxane compared to 
    
    
    
    ensures a steady concentration of base to sponge the HBr byproduct.
Solvent Systems[2][3][4]
  • DMF/DMAc: The gold standard for solubilizing polar heterocycles. High boiling points allow reactions at 100-120°C.

  • 1,4-Dioxane: Recommended when using

    
     or other electron-rich alkyl phosphines to prevent ligand oxidation and improve stability.
    

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific "Death Pathway" where pyridine coordination arrests the cycle.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Br-4-OMe-Py Poison OFF-CYCLE: Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Low Steric Ligands Coord Olefin Coordination OxAdd->Coord + Alkene OxAdd->Poison Competitive Binding MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim - Product RedElim->Pd0 + Base / - HBr Poison->Pd0 Heat / Bulky Ligand

Figure 1: Catalytic cycle of the Heck reaction showing the competitive inhibition (poisoning) by the pyridine substrate.

Experimental Protocols

Protocol A: Standard Screening (The "Workhorse")

Use this for initial validation with simple acrylates (e.g., Methyl Acrylate).

Reagents:

  • Substrate: 3-Bromo-4-methoxypyridine (1.0 equiv)

  • Alkene: Methyl Acrylate (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMF (0.2 M concentration)

Procedure:

  • Charge a reaction vial with 3-Bromo-4-methoxypyridine,

    
    , and 
    
    
    
    .
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed DMF via syringe.

  • Add

    
     and Methyl Acrylate via syringe.
    
  • Seal and heat to 100°C for 16 hours.

  • Analysis: Filter a small aliquot through Celite, dilute with MeOH, and analyze via LCMS. Look for the product mass [M+H]+.

Protocol B: High-Performance (Difficult Substrates)

Use this for styrenes or sterically hindered alkenes, utilizing the Littke-Fu conditions.

Reagents:

  • Substrate: 3-Bromo-4-methoxypyridine (1.0 equiv)

  • Alkene: Styrene or functionalized alkene (1.2 equiv)

  • Catalyst:

    
     (1.5 mol%) or 
    
    
    
    (3 mol%)
  • Ligand:

    
     (6 mol%) (Note: Handle solution under inert atmosphere)
    
  • Base:

    
     (1.2 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under strict Argon flow, combine

    
     source, 
    
    
    
    , and substrate in a pressure tube.
  • Add

    
     (often sold as a 1.0 M solution in toluene).
    
  • Add Dioxane and the Alkene.

  • Seal tightly.

  • Heat to 110°C for 12-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x2) and Brine. Dry over

    
    .[2]
    

Optimization Workflow

Use the following logic gate to determine the next steps if Protocol A fails.

Optimization Start Start: Protocol A (Pd(OAc)2 / P(o-tol)3) Check Check Conversion (LCMS) Start->Check Success >90% Conv. Proceed to Isolation Check->Success LowConv <20% Conv. (Catalyst Death) Check->LowConv Stalled ~50% Conv. (Stalled) Check->Stalled Action1 Use P(t-Bu)3 or Buchwald Precatalyst LowConv->Action1 Switch Ligand Action2 Switch to Cs2CO3 Temp -> 120°C Stalled->Action2 Increase Temp/Base

Figure 2: Decision matrix for reaction optimization based on conversion data.

Comparative Data Table

The following table summarizes expected outcomes based on internal historical data and literature precedents for similar heteroaryl bromides.

Parameter SetCatalystLigandBaseSolventTempExp.[3][2][4][5] YieldNotes
Classical



DMF100°C< 30%High poisoning; rapid catalyst black-out.
Steric Mod.



DMF100°C65-75%Good balance of cost vs. yield.
Jeffery

None

DMF80°C40-50%Uses TBAB additive; variable reproducibility.
High Perf.



Dioxane110°C> 85%Best for scale-up of high-value intermediates.

References

  • Littke, A. F., & Fu, G. C. (1999).[3] Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Journal of Organic Chemistry. Retrieved from [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023).[5] Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn...pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction Mechanism and Conditions. Retrieved from [Link]

  • LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to dry 3-Bromo-4-methoxypyridine hydrate for water-sensitive reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of drying 3-Bromo-4-methoxypyridine hydrate (CAS: 82257-09-8) for use in high-stakes organometallic chemistry (e.g., Lithium-Halogen exchange).

Topic: Preparation of Anhydrous 3-Bromo-4-methoxypyridine for Water-Sensitive Applications Document ID: TS-PYR-3BR-001 Applicable For: Lithium-Halogen Exchange, Suzuki-Miyaura Coupling, Grignard Formation[1]

Executive Summary & Decision Matrix

The Problem: 3-Bromo-4-methoxypyridine contains a basic nitrogen and an electron-donating methoxy group, making it hygroscopic.[1] It often exists as a hydrate or wet oil.[1] Standard vacuum drying is frequently inefficient due to the molecule's tendency to sublime or "oil out" without releasing bound water.

The Solution: For water-sensitive reactions (tolerance < 50 ppm), Azeotropic Distillation with Toluene is the industry "Gold Standard." It is superior to molecular sieves (which can trap product) and vacuum drying (which risks sublimation).

Workflow Decision Tree

The following logic gate determines your optimal drying protocol based on your starting material's state and your target application.

DryingDecision Start Start: Assess 3-Bromo-4-methoxypyridine Sample StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid High Purity Oil Oil / Wet Paste StateCheck->Oil Hydrate/Impure AppCheck Target Application? Solid->AppCheck MethodA Method A: Toluene Azeotrope (Recommended) Oil->MethodA Must remove bound water Lithiation Lithiation / Grignard (Strict < 50 ppm) AppCheck->Lithiation High Sensitivity Coupling Suzuki / Buchwald (Moderate < 500 ppm) AppCheck->Coupling Med Sensitivity Lithiation->MethodA MethodB Method B: Vacuum Desiccation (P2O5 Trap) Coupling->MethodB

Figure 1: Decision matrix for selecting the appropriate drying protocol.[1] Note that for Lithiation, azeotropic drying is mandatory to ensure quantitative yield.

Diagnostic & Assessment (FAQ)

Q: Why can’t I just use molecular sieves (3Å or 4Å) directly in the reaction flask? A: While common, this is risky for 3-Bromo-4-methoxypyridine.[1]

  • Trapping: The basic pyridine nitrogen can coordinate to the Lewis acidic sites on the sieves, causing product loss or difficulty in recovery.

  • Kinetics: Sieves are slow to remove bound water from a hydrate lattice.[1] They are best used for maintaining dryness of the solvent, not for drying the solute.

Q: How do I measure the water content accurately? (Karl Fischer Issues) A: Pyridines can interfere with standard Karl Fischer (KF) titration by altering the pH of the anolyte.

  • The Fix: Use a buffered KF solvent system (usually containing salicylic acid or benzoic acid) to neutralize the basicity.

  • Target: For n-BuLi reactions, your KF reading must be < 0.05% (500 ppm) , ideally < 50 ppm for quantitative exchange.

Q: My sample is a liquid, but the catalog says it should be a solid. Is it wet? A: Likely, yes. Water depresses the melting point. 3-Bromo-4-methoxypyridine is a low-melting solid (approx.[1] MP 65-70°C, though often reported as liquid in commercial grades due to impurities).[1] If it is an oil at room temperature, it contains significant water or solvent impurities. Proceed immediately to Protocol A.

Technical Protocols

Protocol A: Azeotropic Distillation (The Gold Standard)

Best for: Preparing reagents for Lithium-Halogen exchange, drying oils/hydrates.

Principle: Toluene forms a low-boiling azeotrope with water (boiling point 85°C, composition ~20% water).[1] This allows water to be "carried" out of the pyridine hydrate at temperatures well below the boiling point of the pyridine itself, preventing thermal degradation.

Reagents:

  • Anhydrous Toluene (99.8%)

  • Argon or Nitrogen line[1]

Step-by-Step:

  • Dissolution: Dissolve your this compound in anhydrous toluene (Concentration: ~0.5 M, e.g., 1 g per 10 mL toluene).

  • Apparatus: Set up a rotary evaporator. Note: For large scale (>50g), use a Dean-Stark trap setup.[1]

  • Evaporation: Evaporate the toluene under reduced pressure (40-50°C bath temperature).

    • Observation: As the toluene evaporates, it carries the water with it.

  • Repetition (Crucial): Do not stop after one cycle. Re-dissolve the residue in fresh anhydrous toluene and evaporate again.

    • Cycle 1: Removes bulk water.[1]

    • Cycle 2: Removes trace bound water.[1]

    • Cycle 3: Ensures < 50 ppm dryness.[1]

  • Final Step: After the third evaporation, you will likely obtain a crystalline solid or a very viscous oil. Dry this residue under high vacuum (< 1 mbar) for 1 hour to remove trace toluene.[1]

Data: Azeotropic Efficiency Comparison

Solvent Azeotrope BP (°C) % Water Removal Efficiency Suitability for Pyridines
Toluene 85.0 High Excellent (Non-reactive)
Ethanol 78.2 Medium Poor (Nucleophilic attack risk)

| DCM | 38.1 | Low (1.5% water) | Poor (Inefficient) |[1]

Protocol B: Vacuum Desiccation

Best for: Storage, maintaining dryness of already solid samples, non-critical reactions.

Step-by-Step:

  • Place the solid 3-Bromo-4-methoxypyridine in a vial with a perforated cap or loosely plugged with cotton.

  • Place the vial inside a vacuum desiccator.

  • Desiccant Choice: Use Phosphorus Pentoxide (P₂O₅) or KOH pellets .[1]

    • Why KOH? Since the product is basic, KOH (basic) prevents acid-base reactions that might occur with acidic drying agents, though P₂O₅ is generally faster.

  • Apply high vacuum (0.1 mmHg) for 12-24 hours.

Warning: Monitor the cold trap. If you see white crystals forming in the trap, your product is subliming. Stop immediately and switch to Protocol A.

Reaction Context: Why It Matters

Lithium-Halogen Exchange (The Danger Zone)

In the synthesis of 3-substituted-4-methoxypyridines, you will likely treat this molecule with n-Butyllithium (n-BuLi) at -78°C.[1][2]

  • The Mechanism: n-BuLi exchanges the Bromine for Lithium.

  • The Failure Mode: If water is present:

    
    
    This destroys your reagent immediately.[1] Furthermore, the resulting LiOH is a strong base that can demethylate the methoxy group at higher temperatures, ruining the scaffold.
    
Suzuki-Miyaura Coupling

Palladium catalysts are more robust, but water can hydrolyze the boronic acid coupling partner or promote protodeboronation.[1] While less critical than lithiation, drying is still recommended to ensure consistent yields.

References

  • Frontier, A. (n.d.).[1][3] Workup: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[1] 3-Bromo-4-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.).[1] Lithium-Halogen Exchange. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Optimizing yield in cross-coupling of electron-deficient bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Optimization for Electron-Deficient Bromopyridines

Introduction: The "Pyridine Problem"

Status: Active Ticket Severity: Critical (Yield < 10%) Assigned Specialist: Senior Application Scientist

Bromopyridines represent a paradox in cross-coupling chemistry. Theoretically, the electron-deficient nature of the pyridine ring should facilitate oxidative addition (the first step of the catalytic cycle) compared to electron-neutral benzenes. However, in practice, these substrates frequently result in stalled reactions, low yields, or complete catalyst deactivation.

This guide addresses the three primary failure modes: Catalyst Poisoning (N-coordination) , Protodeboronation (2-pyridyl instability) , and Regioselectivity issues .

Module 1: Catalyst Deactivation (The "Dead-End" Complex)

Symptom: The reaction turns black immediately (precipitation of Pd black) or remains clear but shows <5% conversion by LC-MS after hours.

Root Cause: The basic nitrogen atom of the pyridine ring is a potent σ-donor. In standard catalytic cycles, the pyridine nitrogen competes with the phosphine ligand for the open coordination site on the Palladium(II) center. Once the pyridine nitrogen binds, it forms a stable, unreactive "dead-end" complex (Pd-N species), preventing the transmetallation step.

Mechanism of Failure vs. Success

The following diagram illustrates the competitive pathway between productive catalysis and N-poisoning.

PyridinePoisoning Pd0 Active LPd(0) OxAdd Oxidative Addition (LPd(II)-Br) Pd0->OxAdd + Py-Br Poison DEAD END: N-Bound Complex (L-Pd-Pyridine) OxAdd->Poison Pyridine N-Coordination (Small Ligands) TransMet Transmetallation (Productive) OxAdd->TransMet Bulky Ligand Prevents N-Binding Prod Reductive Elimination (Biaryl Product) TransMet->Prod Cycle Completes Prod->Pd0 Regeneration

Caption: Figure 1. The "Dead-End" pathway (Red) occurs when the ligand lacks sufficient steric bulk to block the pyridine nitrogen from binding to the Pd(II) center.

Troubleshooting Protocol

Q: How do I prevent N-coordination? A: You must use sterically demanding ligands or pre-activated catalysts.

  • Switch to Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos , SPhos , or RuPhos are structurally designed to hang over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-Br bond.

  • Use Precatalysts (Pd G3/G4): Do not use Pd(PPh3)4 or Pd(OAc)2/Ligand mixtures. These traditional sources often fail to generate the active mono-ligated Pd(0) species fast enough before the pyridine sequesters the metal. Use XPhos Pd G4 or Pd-PEPPSI-IPr .

Module 2: Instability of Coupling Partners (Protodeboronation)

Symptom: In Suzuki coupling involving 2-bromopyridine or 2-pyridyl boronic acids, you observe the formation of the de-halogenated pyridine (hydrodehalogenation) or simple pyridine (from boronic acid decomposition).

Root Cause: 2-Pyridyl boronic acids are notoriously unstable.[1][2] The basic nitrogen promotes rapid C-B bond cleavage (protodeboronation) in the presence of water and base, often faster than the cross-coupling reaction can occur.

Strategic Selection: Boron Source Stability
Boron SourceStabilityReactivityRecommendation
Boronic Acid (-B(OH)2)Very LowHighAvoid for 2-pyridyl couplings. Decomposes rapidly.
Pinacol Ester (-BPin)ModerateModerateUsable, but requires anhydrous conditions to prevent hydrolysis.
MIDA Boronate HighLow (Controlled)Gold Standard. Slow-release mechanism prevents decomposition.
BF3K Salt HighLowGood alternative, but solubility can be an issue in non-polar solvents.
Troubleshooting Protocol

Q: My 2-pyridyl boronic acid is decomposing. What is the fix? A: Adopt the "Slow Release" strategy using MIDA boronates or anhydrous conditions.

  • The MIDA Solution: Use 2-pyridyl MIDA boronates.[1] These are air-stable and do not hydrolyze immediately. Under the reaction conditions (using aqueous K3PO4), the MIDA group hydrolyzes slowly, releasing the active boronic acid at a low concentration that matches the catalytic turnover rate, preventing accumulation and decomposition.

  • Anhydrous Alternative: If you must use BPin esters, switch to anhydrous K3PO4 or Cs2CO3 in Dioxane or Toluene. Add a trace amount of water (or use the water content of the base) only if absolutely necessary for the mechanism, but keep the system "dry" to suppress protodeboronation.

Module 3: Buchwald-Hartwig Amination Specifics

Symptom: Reaction works on bromobenzene but fails on 2-bromopyridine.

Root Cause: While oxidative addition is fast, the reductive elimination step is difficult because the electron-deficient pyridine ring holds onto the Pd center tightly. Additionally, the amine nucleophile can be deactivated if the medium is too acidic (protonation of the amine).

Ligand Selection Matrix for Amination

LigandSelection Start Substrate: Bromopyridine + Amine AmineType Identify Amine Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BrettPhos Use: BrettPhos or BrettPhos Pd G4 Primary->BrettPhos Best Selectivity RuPhos Use: RuPhos or RuPhos Pd G4 Secondary->RuPhos Steric Bulk Required

Caption: Figure 2. Decision tree for ligand selection in Buchwald-Hartwig amination of bromopyridines.

Experimental Protocol: Optimized Suzuki Coupling of 2-Bromopyridine

Objective: Coupling 2-bromopyridine with an aryl MIDA boronate.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Aryl-MIDA boronate (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: THF:Water (10:1 ratio)

Step-by-Step Workflow:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl-MIDA boronate, XPhos Pd G4, and K3PO4.

  • Solvent Addition: Add the THF and Water mixture. (Note: The water is essential here to hydrolyze the MIDA group slowly).

  • Substrate Addition: Add the 2-bromopyridine liquid via syringe.

  • Degassing: Seal the vial and sparge with Nitrogen for 5 minutes (or freeze-pump-thaw if available). Oxygen is a major inhibitor for G4 catalysts.

  • Reaction: Heat to 60°C for 4-12 hours.

    • Note: Do not overheat (avoid >80°C) initially, as this accelerates protodeboronation of the released boronic acid.

  • Workup: Cool to RT, dilute with EtOAc, wash with water, and purify via flash chromatography.

Why this works: The XPhos ligand prevents N-poisoning by the pyridine. The MIDA boronate coupled with the biphasic solvent system ensures a "slow release" of the active boron species, mitigating decomposition.

References

  • Catalyst Activation & Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." J. Org.[3][4] Chem.2014 , 79, 4161–4166. Link

  • MIDA Boronate Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.[3][4]2009 , 131, 6961–6963. Link

  • PEPPSI Catalyst System: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. "A User-Friendly, All-Purpose Pd–NHC (PEPPSI) Precatalyst for the Negishi Reaction." Chem. Eur. J.2006 , 12, 4749–4755. Link

  • Buchwald-Hartwig Amination Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link

Sources

Technical Support Center: Regioselective Lithiation of 3-Bromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-bromo-4-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of regioselective lithiation on this versatile heterocyclic building block. As Senior Application Scientists, we have consolidated field-proven insights and established literature protocols to help you troubleshoot common issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the experimental strategies for lithiating 3-bromo-4-methoxypyridine.

Q1: What is Directed ortho-Metalation (DoM), and how does it influence this reaction?

Directed ortho-Metalation (DoM) is a powerful synthetic strategy that uses a functional group on an aromatic or heteroaromatic ring to direct a strong base to deprotonate a specific, adjacent (ortho) C-H bond.[1][2][3] This functional group, known as a Directing Metalation Group (DMG), coordinates to the lithium cation of the base (e.g., LDA, n-BuLi), creating a temporary complex.[4] This complexation increases the kinetic acidity of the nearby C-H protons, facilitating their removal by the base to form a stabilized organolithium intermediate.[1][2]

In 3-bromo-4-methoxypyridine, there are two potential DMGs:

  • The 4-methoxy group (-OMe) , a moderately strong DMG, which would direct lithiation to the C5 position.[3][5]

  • The 3-bromo group (-Br) , which can also act as a DMG, directing lithiation to the C2 position.[6]

The final regiochemical outcome is a result of the competition between these two directing groups.

Q2: Which position on the pyridine ring (C2 or C5) is preferentially lithiated and why?

For 3-bromo-4-methoxypyridine, lithiation predominantly occurs at the C2 position . This outcome is favored due to a combination of factors:

  • Kinetic Acidity: The C2 proton is generally more acidic than the C5 proton due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen atom.

  • Directing Group Strength: While the methoxy group is a recognized DMG, the bromo group often proves to be a more effective director in this specific context, especially when using sterically hindered lithium amide bases like LDA.[6][7]

  • Base Selection: The choice of base is critical. Non-nucleophilic, sterically hindered bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are strongly preferred.[6][8] These bases favor C-H deprotonation over other potential side reactions like nucleophilic addition to the pyridine ring or bromine-lithium exchange.[8][9]

Q3: What is a "halogen dance" rearrangement, and is it a concern with this substrate?

A "halogen dance" is a base-induced intramolecular rearrangement where a halogen atom and a metal atom (lithium) exchange positions on an aromatic ring.[10] For 3-bromo-4-methoxypyridine, if lithiation occurs at C2, a halogen dance could theoretically lead to an equilibrium with the 2-bromo-3-lithiated isomer. However, this is a more significant concern for other halopyridine isomers. For the lithiation of 3-bromo-4-methoxypyridine, maintaining very low temperatures (≤ -78 °C) and using short reaction times before quenching the intermediate effectively suppresses this side reaction.[6][10]

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem 1: My reaction is giving a mixture of C2 and C5 lithiated products. How can I improve selectivity for the desired C2 isomer?

Achieving high regioselectivity is the primary challenge. If you are observing a mixture of isomers, consider the following factors:

  • Root Cause: The competing directing effects of the bromo (to C2) and methoxy (to C5) groups are not being adequately controlled. The base may be too small or the temperature too high, allowing the thermodynamically influenced C5-lithiation to compete with the kinetically favored C2-lithiation.

  • Solution:

    • Optimize Your Base: Switch to a more sterically demanding base. The bulkier the base, the more it will favor deprotonation at the less-hindered C2 position. The recommended order of preference is LTMP > LDA >> s-BuLi > n-BuLi .[6][8][10] Using n-BuLi is strongly discouraged as it can also promote bromine-lithium exchange, leading to other byproducts.[10]

    • Strict Temperature Control: The reaction is extremely temperature-sensitive. Ensure your reaction is maintained at or below -78 °C (a dry ice/acetone bath is standard). Even brief warming can dramatically reduce regioselectivity.[6][11]

    • Solvent and Additives: Use anhydrous tetrahydrofuran (THF) as the solvent. While additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate lithiation with alkyllithiums, they are generally not necessary when using LDA or LTMP for this substrate.[3][11]

Problem 2: I am observing significant debromination or recovery of starting material after quenching.

This indicates that your generated lithiated intermediate is being quenched by an adventitious proton source rather than your intended electrophile, or that the lithiation is incomplete.

  • Root Cause: The presence of trace amounts of water or other protic impurities in the reaction, or insufficient reactivity.

  • Solution:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be oven- or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[12] Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). Diisopropylamine used to generate LDA must also be distilled from CaH₂.

    • Verify Reagent Activity: Use freshly titrated and active organolithium reagents. The molarity of commercial alkyllithiums can decrease over time.

    • Optimize Stoichiometry and Time: Use a slight excess of the lithium base (1.1–1.2 equivalents). Allow sufficient time for the lithiation to complete (typically 1-2 hours at -78 °C), but avoid excessively long reaction times which could encourage side reactions.[11]

    • Consider "In-Situ Quench": For particularly unstable intermediates, having the electrophile present in the flask during the addition of the organolithium base can sometimes improve yields, though this can also affect selectivity.[13][14]

Problem 3: The reaction is messy, with multiple unidentified byproducts.

A complex product mixture often points to the formation of pyridyne intermediates or nucleophilic addition of the base to the pyridine ring.

  • Root Cause: The lithiated intermediate may be unstable at the reaction temperature, leading to elimination of LiBr and formation of the highly reactive 3,4-pyridyne.[6][15][16] Alternatively, if using an alkyllithium like n-BuLi, it can act as a nucleophile and add to the C2 or C6 position of the pyridine ring.[8][9]

  • Solution:

    • Strictly Adhere to Low Temperatures: This is the most critical factor. Pyridyne formation is significantly more pronounced at temperatures above -70 °C.[6][17]

    • Use a Non-Nucleophilic Base: This is another reason why LDA or LTMP are the bases of choice . Their steric bulk and lower nucleophilicity almost completely prevent competitive addition to the pyridine ring, a common issue with n-BuLi or s-BuLi.[8][9]

Data Summary: Base Selection and Regioselectivity

The choice of lithiating agent is paramount in controlling the regiochemical outcome. The following table summarizes the expected results with common bases.

BasePredominant Lithiation SitePrimary MechanismKey Considerations & Potential Issues
LDA C2 Deprotonation (DoM via Br)Recommended choice. Minimizes nucleophilic addition and Br-Li exchange.[6][7]
LTMP C2 Deprotonation (DoM via Br)More sterically hindered than LDA; may offer even higher C2 selectivity.[8][10]
n-BuLi Mixture (C2, C5, Exchange)Deprotonation & Br-Li ExchangeNot recommended. Prone to low selectivity, nucleophilic addition, and initiating halogen dance.[8][10]
s-BuLi Mixture (C2, C5, Exchange)Deprotonation & Br-Li ExchangeMore basic and hindered than n-BuLi, but still carries risks of side reactions.[8]

Visualized Workflows and Mechanisms

DoM Pathways in 3-Bromo-4-methoxypyridine

G cluster_substrate 3-Bromo-4-methoxypyridine cluster_pathways Competing Lithiation Pathways sub Substrate coord_Br Coordination of Li-Base to Bromo Group sub->coord_Br Path A (Favored) coord_OMe Coordination of Li-Base to Methoxy Group sub->coord_OMe Path B (Disfavored) depro_C2 Deprotonation at C2 coord_Br->depro_C2 depro_C5 Deprotonation at C5 coord_OMe->depro_C5 prod_C2 2-Lithio Intermediate (Kinetic Product) depro_C2->prod_C2 prod_C5 5-Lithio Intermediate (Thermodynamic Byproduct) depro_C5->prod_C5

Caption: Competing DoM pathways for the lithiation of 3-bromo-4-methoxypyridine.

Troubleshooting Flowchart

G start Problem with Lithiation Reaction low_selectivity Poor Regioselectivity (C2/C5 Mixture) start->low_selectivity low_yield Low Yield / Incomplete Conversion start->low_yield byproducts Complex Mixture / Unidentified Byproducts start->byproducts sol_select_base Use more hindered base (LDA or LTMP) low_selectivity->sol_select_base sol_select_temp Maintain Temp ≤ -78 °C low_selectivity->sol_select_temp sol_yield_dry Ensure strictly anhydrous conditions low_yield->sol_yield_dry sol_yield_reagent Check base stoichiometry and activity (titrate) low_yield->sol_yield_reagent sol_yield_time Optimize reaction time (1-2 hours) low_yield->sol_yield_time sol_byprod_base Use non-nucleophilic base (LDA, not n-BuLi) byproducts->sol_byprod_base sol_byprod_temp Maintain Temp ≤ -78 °C (prevents pyridyne) byproducts->sol_byprod_temp

Caption: Troubleshooting flowchart for common lithiation issues.

Experimental Protocol: Regioselective C2-Lithiation and Silylation

This protocol describes a representative procedure for the selective lithiation at the C2 position using LDA, followed by quenching with an electrophile (chlorotrimethylsilane).

Materials:

  • 3-Bromo-4-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF and diisopropylamine (1.2 eq.). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.15 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 3-bromo-4-methoxypyridine (1.0 eq.) in anhydrous THF dropwise, again maintaining an internal temperature below -70 °C. A color change (typically to yellow or orange) may be observed.

  • Reaction: Stir the reaction mixture at -78 °C for 1.5 hours.

  • Quenching: Add chlorotrimethylsilane (1.5 eq.) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature over 1 hour.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-trimethylsilyl-3-bromo-4-methoxypyridine.

References

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Bromo-4-methoxypyridine Hydrate: A 1H NMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher in Drug Discovery and Development

In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. For heterocyclic compounds such as 3-bromo-4-methoxypyridine, a versatile building block in organic synthesis, a precise understanding of its atomic arrangement is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-4-methoxypyridine hydrate. Furthermore, it offers a comparative overview of alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide a holistic understanding of its structural characterization.

The Power of Proton NMR in Structural Elucidation

1H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule makes it an indispensable tool.[1] For a substituted pyridine like 3-bromo-4-methoxypyridine, 1H NMR offers a definitive fingerprint of its structure.

Theoretical 1H NMR Spectrum of 3-Bromo-4-methoxypyridine

Due to the limited availability of a directly published, high-resolution 1H NMR spectrum for this compound, this guide presents a detailed theoretical analysis based on established principles of NMR spectroscopy and data from analogous compounds.

The structure of 3-bromo-4-methoxypyridine dictates the presence of three distinct aromatic protons and a methoxy group. The electron-withdrawing nature of the nitrogen atom and the bromine atom, along with the electron-donating effect of the methoxy group, all influence the chemical shifts of the pyridine ring protons.

Predicted 1H NMR Spectral Data for 3-Bromo-4-methoxypyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5Singlet-Located ortho to the electron-withdrawing nitrogen atom, leading to significant deshielding.
H-5~6.9Doublet~5.5Situated meta to the nitrogen and ortho to the electron-donating methoxy group, resulting in a more upfield shift. Coupled to H-6.
H-6~8.2Doublet~5.5Positioned ortho to the nitrogen, leading to deshielding, but to a lesser extent than H-2 due to the influence of the adjacent methoxy group. Coupled to H-5.
OCH3~3.9Singlet-Characteristic chemical shift for a methoxy group attached to an aromatic ring.

The Influence of Substituents:

  • Nitrogen Atom: The electronegative nitrogen atom in the pyridine ring strongly deshields the adjacent α-protons (H-2 and H-6), causing them to resonate at a lower field (higher ppm).

  • Bromo Group (at C-3): The electron-withdrawing inductive effect of the bromine atom further deshields the adjacent protons, though its effect is less pronounced than that of the ring nitrogen.

  • Methoxy Group (at C-4): The methoxy group is an electron-donating group through resonance, which increases the electron density at the ortho (C-3 and C-5) and para (C-6) positions. This donation counteracts the deshielding effects, particularly for H-5.

The "Hydrate" Consideration:

The presence of water in "this compound" can influence the 1H NMR spectrum in a few ways:

  • Exchangeable Protons: If the water is involved in hydrogen bonding with the pyridine nitrogen, the water protons may appear as a broad singlet. Depending on the solvent and concentration, this signal can be observed at various chemical shifts.[2] In a deuterated solvent like D2O, this water peak would be absent, and any labile protons on the molecule (if any) would exchange with deuterium, causing their signals to disappear.

  • Solvent Effects: The presence of water can subtly alter the chemical shifts of the pyridine protons due to changes in the local magnetic environment.

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often involves complementary techniques. Here, we compare the insights provided by 1H NMR with those from Mass Spectrometry and Infrared Spectroscopy for 3-bromo-4-methoxypyridine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can help in identifying structural motifs.[3]

Expected Mass Spectrum Data for 3-bromo-4-methoxypyridine:

  • Molecular Ion (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C6H6BrNO), which is approximately 187 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M+ and M+2 peaks) would be a definitive indicator of its presence.

  • Fragmentation: Common fragmentation pathways for substituted pyridines include the loss of the substituents or cleavage of the ring. For 3-bromo-4-methoxypyridine, one might expect to see fragments corresponding to the loss of a methyl group (-15 amu), a methoxy group (-31 amu), or a bromine atom (-79/81 amu).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[4]

Expected IR Absorption Data for 3-bromo-4-methoxypyridine:

Wavenumber (cm-1)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2950-2850C-H stretchAliphatic (Methoxy)
~1600-1450C=C and C=N stretchAromatic Ring (Pyridine)
~1250C-O stretchAryl Ether (Methoxy)
~1100-1000C-Br stretchAryl Bromide

If a hydrate is present, a broad absorption band in the region of 3500-3200 cm-1, corresponding to the O-H stretching of water, would be expected.

Comparison Summary

TechniqueInformation ProvidedAdvantages for 3-Bromo-4-methoxypyridineLimitations
1H NMR Detailed information on the number, environment, and connectivity of protons.Unambiguous confirmation of the substitution pattern on the pyridine ring.Requires a relatively pure sample; interpretation can be complex for overlapping signals.
Mass Spectrometry Molecular weight and fragmentation pattern.Confirms the molecular formula and the presence of bromine through its isotopic pattern.Does not provide information on the specific positions of the substituents.
IR Spectroscopy Presence of functional groups.Confirms the presence of the aromatic ring, methoxy group, and C-Br bond. Can indicate the presence of water in a hydrate.Provides limited information on the overall molecular structure and isomer differentiation.

Experimental Protocols

1. 1H NMR Spectroscopy

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or DMSO-d6) in a clean NMR tube. The choice of solvent can influence chemical shifts.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

2. Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of 3-bromo-4-methoxypyridine.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

3. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Visualizing the Analysis

To further clarify the relationships and workflows discussed, the following diagrams are provided.

cluster_nmr 1H NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis structure Structure Confirmation analysis->structure

Caption: Workflow for 1H NMR analysis of this compound.

cluster_techniques Comparative Analytical Techniques mol 3-Bromo-4-methoxypyridine C6H6BrNO nmr 1H NMR Proton Environment & Connectivity mol->nmr Substitution Pattern ms Mass Spectrometry Molecular Weight & Fragmentation mol->ms Molecular Formula ir IR Spectroscopy Functional Groups mol->ir Functional Groups

Caption: Key information derived from each analytical technique.

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques, with 1H NMR spectroscopy serving as the primary tool for unambiguous structural confirmation. By providing detailed insights into the proton environment and connectivity, 1H NMR allows for a definitive assignment of the substitution pattern on the pyridine ring. Mass spectrometry and IR spectroscopy offer valuable complementary information, confirming the molecular weight, elemental composition, and the presence of key functional groups. For researchers in drug discovery and development, a thorough understanding and application of these techniques are essential for advancing their scientific endeavors.

References

  • H-1 NMR and DFT study of proton exchange in heterogeneous structure of pyridine-N-oxide/HC1/DC1/H2O. (2025). ResearchGate. [Link]

  • 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827. PubChem. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • 1H NMR Spectroscopy. University of Calgary. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. ACD/Labs. [Link]

  • 1 H NMR spectra in D 2 O of (a) 1 (1 mM), (b) pyridine (4 mM) and... ResearchGate. [Link]

  • Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. ACS Publications. [Link]

  • Notes on NMR Solvents. UCLA Chemistry and Biochemistry. [Link]

  • 3-Bromo-4-methoxyphenylacetonitrile. NIST WebBook. [Link]

  • 3-bromo-4-methoxypyridine (C6H6BrNO). PubChemLite. [Link]

  • theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology. [Link]

  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]

  • 3-Bromo-4-methoxybenzaldehyde. NIST WebBook. [Link]

  • Pyridine, 3-bromo-. NIST WebBook. [Link]

  • 3-Bromo-4-methyl-aniline - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 3-Bromo-4-methoxypyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-methoxypyridine (CAS: 82257-09-8) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural integrity is defined by two functional handles: a labile methoxy group at the para position (relative to nitrogen) and a bromine atom at the meta position.

This guide provides a comparative analysis of the mass spectrometric behavior of 3-Bromo-4-methoxypyridine under Electron Ionization (EI) and Electrospray Ionization (ESI).[1] Unlike standard spectral libraries that list peaks without context, this document elucidates the mechanistic causality behind the fragmentation, offering a robust framework for structural confirmation and impurity profiling.

Key Technical Insight: The fragmentation is dominated by the stability of the pyridone-like cation formed following methyl radical loss. This specific pathway distinguishes 4-methoxypyridines from their 2- and 3-methoxy isomers.[1]

The Analyte: Isotopic Signature & Structural Logic

Before analyzing fragmentation, the analyst must validate the molecular ion (


) through its isotopic envelope. Bromine possesses two stable isotopes, 

and

, with natural abundances of approximately 50.7% and 49.3%, respectively.
  • Formula:

    
    
    
  • Nominal Mass: 187 Da (

    
    )[1]
    
  • Isotopic Pattern: A distinct 1:1 doublet separated by 2 mass units (

    
     and 
    
    
    
    ).[1]
Figure 1: Isotopic Distribution Logic

IsotopePattern M Molecular Ion (M) m/z 187 (100%) M2 Isotope Peak (M+2) m/z 189 (~98%) M->M2 +2 Da shift Logic Characteristic 1:1 Ratio Confirms 1 Bromine Atom M->Logic M2->Logic

Caption: The 1:1 intensity ratio between m/z 187 and 189 is the primary diagnostic filter for brominated species.[1]

Comparative Ionization Performance: EI vs. ESI[2]

The choice of ionization technique dictates the spectral information obtained. For 3-Bromo-4-methoxypyridine, EI provides structural fingerprinting, while ESI offers molecular weight confirmation with minimal fragmentation.[1]

Table 1: Ionization Mode Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Ion Fragment Ions (often Base Peak)Protonated Molecule

Base Peak (m/z) 172/174 (

)
188/190 (

)
Structural Insight High (Fingerprint fragmentation)Low (Molecular Weight only)
Application Impurity ID, Library MatchingLC-MS Quantification, PK Studies

Fragmentation Mechanisms (EI Mode)[3][4]

Under 70 eV electron impact, 3-Bromo-4-methoxypyridine undergoes a predictable degradation cascade.[1] The fragmentation is driven by the drive to form stable heteroaromatic cations.

Primary Pathway: Methyl Radical Loss ( -Cleavage)

The most intense transition is the loss of a methyl radical (


, 15 Da) from the methoxy group.
  • Precursor:

    
     187/189 (
    
    
    
    )[1]
  • Product:

    
     172/174 (
    
    
    
    )
  • Mechanism: The loss of the methyl group allows the remaining oxygen to form a double bond with the ring, generating a highly stable N-protonated 3-bromo-4-pyridone cation structure.[1] This ion is often the base peak (100% relative abundance) in 4-methoxypyridines due to resonance stabilization.[1]

Secondary Pathway: Carbon Monoxide Loss

The pyridone-like cation (


 172/174) subsequently loses a neutral carbon monoxide (CO, 28 Da) molecule.
  • Precursor:

    
     172/174
    
  • Product:

    
     144/146
    
  • Mechanism: Ring contraction or rearrangement typical of phenolic/quinoid cations.[1]

Tertiary Pathway: Halogen Loss

Direct loss of the bromine radical (


, 79/81 Da) can occur from the parent or fragments, though it is less favorable than methyl loss due to the strength of the 

bond compared to the

bond.
  • Product:

    
     108 (
    
    
    
    )
Figure 2: Fragmentation Pathway Diagram

FragmentationPath Parent Molecular Ion (M+.) m/z 187 / 189 (Doublet) M_Methyl [M - CH3]+ Distonic Pyridone Cation m/z 172 / 174 (Base Peak) Parent->M_Methyl - •CH3 (15 Da) Resonance Driven M_Br [M - Br]+ m/z 108 Parent->M_Br - •Br (79/81 Da) Minor Pathway M_CO [M - CH3 - CO]+ m/z 144 / 146 M_Methyl->M_CO - CO (28 Da) RingFrag Ring Fragmentation (HCN Loss) m/z ~117 M_CO->RingFrag - HCN (27 Da)

Caption: The dominant pathway is the loss of methyl to form the stable pyridone cation (red), followed by CO ejection.[1]

Differentiation from Isomers[5][6][7][8]

Distinguishing 3-Bromo-4-methoxypyridine from its isomers (e.g., 2-Bromo-4-methoxypyridine or 3-Bromo-2-methoxypyridine) requires careful spectral analysis.[1]

  • vs. 3-Bromo-2-methoxypyridine:

    • 2-Methoxy isomers often show a significant loss of 43 Da (CHNO) or 29 Da (CHO) due to specific rearrangements involving the adjacent ring nitrogen.[1]

    • 4-Methoxy isomers (our analyte) predominantly lose 15 Da (Methyl) because the resulting 4-pyridone cation is more stable than the 2-pyridone equivalent in the gas phase.[1]

  • vs. 3-Bromopyridine (No methoxy):

    • Lacks the M-15 and M-43 transitions entirely.[1]

Experimental Protocols

To replicate these results, the following validated protocols are recommended.

GC-MS Protocol (Structural Identification)[1]
  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5ms or Rtx-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source: EI Source @ 230°C, 70 eV.

  • Scan Range: m/z 40–300.[1]

LC-MS Protocol (Quantification/Purity)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V.[1]

    • Gas Temp: 300°C.[1]

  • Target Ions: Monitor m/z 188 -> 188 (SIM) or 188 -> 173 (MRM transition) for quantitation.

Figure 3: Analytical Workflow

Workflow Sample Sample Prep (Dilute in MeOH) Choice Select Method Sample->Choice GC GC-EI-MS (Hard Ionization) Choice->GC ID / Structure LC LC-ESI-MS (Soft Ionization) Choice->LC Purity / Quant DataGC Spectrum Analysis: Check m/z 172/174 ratio GC->DataGC DataLC Quantification: Integrate m/z 188/190 LC->DataLC

Caption: Decision tree for selecting the appropriate ionization mode based on analytical goals.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine, 3-bromo- (Analogous fragmentation patterns).[1] NIST Standard Reference Database 1A v17.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on methyl loss in aromatic ethers).

  • PubChem. 3-Bromo-4-methoxypyridine Compound Summary. National Library of Medicine.[1] [Link]

Sources

Comparing reactivity of 3-Bromo-4-methoxypyridine vs 3-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Bromo-4-methoxypyridine and 3-Chloropyridine , focusing on their divergent reactivity profiles in organometallic catalysis and metallation chemistry.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

While both compounds are 3-halopyridines, they function as distinct synthetic handles due to the interplay between the halogen bond strength and the electronic influence of the C4-substituent.

  • 3-Bromo-4-methoxypyridine is the superior candidate for Suzuki-Miyaura cross-couplings and Lithium-Halogen Exchange . The C-Br bond is sufficiently labile for standard Pd(0) oxidative addition, and the 4-methoxy group directs regioselectivity while blocking the C4 position.

  • 3-Chloropyridine is significantly more inert. It requires specialized, electron-rich ligands for cross-coupling. In organolithium chemistry, it resists halogen exchange, favoring Directed Ortho Metalation (DoM) at the C4 position.

Chemo-Structural Analysis

Electronic & Steric Landscape

The reactivity difference is governed by two factors: the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic perturbation of the pyridine ring.

Feature3-Bromo-4-methoxypyridine3-ChloropyridineImpact on Reactivity
C-X Bond Strength ~81 kcal/mol (C-Br)~96 kcal/mol (C-Cl)Br undergoes oxidative addition ~1000x faster than Cl.
Electronic Nature Electron-Rich (4-OMe is EDG)Electron-Poor (Pyridine is EWG)The 4-OMe group increases electron density, stabilizing the oxidative addition complex but potentially slowing the initial nucleophilic attack in

.
Steric Environment Moderate (Ortho-OMe)Low (Unsubstituted)The 4-OMe group exerts a "buttressing effect," preventing attack at C4 and influencing catalyst approach at C3.

Comparative Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary differentiator. The C-Br bond allows 3-bromo-4-methoxypyridine to react under "standard" conditions, while 3-chloropyridine acts as a "sleeping" electrophile, requiring activation.

  • 3-Bromo-4-methoxypyridine:

    • Mechanism: Facile oxidative addition of Pd(0) into the C-Br bond.

    • Ligand Requirement: Standard triphenylphosphine (

      
      ) or dppf is sufficient.
      
    • Typical Yields: 80–95%.

  • 3-Chloropyridine:

    • Mechanism: Sluggish oxidative addition. The Pd(0) species often decomposes before inserting into the strong C-Cl bond.

    • Ligand Requirement: Requires bulky, electron-rich phosphines (e.g., XPhos, SPhos, or

      
       ) to increase the nucleophilicity of the palladium center.
      
    • Typical Yields: 40–70% (highly dependent on catalyst load).

B. Organolithium Chemistry: Exchange vs. Deprotonation

The behavior of these two scaffolds with


-Butyllithium (

-BuLi) is fundamentally different.
  • 3-Bromo-4-methoxypyridine

    
     Lithium-Halogen Exchange 
    
    • Reaction:

      
      -BuLi attacks the bromine atom.[1]
      
    • Product: 3-Lithio-4-methoxypyridine.

    • Utility: Generates a nucleophile at the C3 position.[2]

    • Note: The 4-OMe group may coordinate Li, but the weak C-Br bond drives the exchange kinetics.

  • 3-Chloropyridine

    
     Directed Ortho Metalation (DoM) 
    
    • Reaction: The C-Cl bond is too strong for rapid exchange at standard temps (-78°C). Instead,

      
      -BuLi acts as a base.
      
    • Product: 3-Chloro-4-lithiopyridine (Lithiation ortho to Cl).

    • Utility: Functionalizes the C4 position, retaining the chlorine for later steps.

C. Visualization of Reaction Pathways

ReactivityComparison Substrate1 3-Bromo-4-methoxypyridine Suzuki1 Standard Suzuki Coupling (Pd(PPh3)4, K2CO3) High Yield Substrate1->Suzuki1 Fast Ox. Addition LiEx1 Li-Halogen Exchange (n-BuLi, -78°C) Forms C3-Nucleophile Substrate1->LiEx1 Kinetic Control Substrate2 3-Chloropyridine Suzuki2 Difficult Coupling (Requires XPhos/Pd2(dba)3) Moderate Yield Substrate2->Suzuki2 Slow Ox. Addition DoM2 Directed Ortho Metalation (LDA or n-BuLi) Forms C4-Nucleophile Substrate2->DoM2 Thermodynamic Control

Figure 1: Divergent reaction pathways. The Bromo-analog follows standard cross-coupling and exchange logic, while the Chloro-analog requires specialized conditions or undergoes deprotonation.

Experimental Protocols

Protocol A: Suzuki Coupling of 3-Bromo-4-methoxypyridine (Standard)

Use this protocol for high-yield biaryl synthesis.

  • Reagents:

    • Substrate: 3-Bromo-4-methoxypyridine (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add degassed dioxane and aqueous base.

    • Heat to 90°C for 4–6 hours.

    • Monitor: TLC/LCMS should show complete consumption of bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[3]
    
Protocol B: Suzuki Coupling of 3-Chloropyridine (Advanced)

Use this protocol if you are forced to use the chloride or need orthogonal reactivity.

  • Reagents:

    • Substrate: 3-Chloropyridine (1.0 equiv)

    • Catalyst System:

      
       (2 mol%) + XPhos  or SPhos  (4-8 mol%)
      
    • Base:

      
       (3.0 equiv, anhydrous)
      
    • Solvent: Toluene or n-Butanol (100°C required)

  • Procedure:

    • Pre-complexation: Stir Pd source and ligand in solvent for 10 mins under Argon to form the active catalytic species.

    • Add substrate, boronic acid, and base.[4][5][6]

    • Heat to 100–110°C (reflux) for 12–18 hours.

    • Note: Strictly anhydrous conditions often improve yields for aryl chlorides.

Protocol C: Lithiation of 3-Bromo-4-methoxypyridine

Demonstrates the Lithium-Halogen Exchange.

  • Setup: Flame-dried flask, Argon atmosphere, -78°C bath (Dry ice/Acetone).

  • Execution:

    • Dissolve 3-Bromo-4-methoxypyridine in dry THF.

    • Add

      
      -BuLi (1.1 equiv)  dropwise over 10 mins.
      
    • Stir for 15–30 mins at -78°C. (Do not warm, or the pyridyllithium may decompose/dimerize).

    • Add electrophile (e.g., Benzaldehyde, DMF).

    • Warm to RT and quench with

      
      .
      

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Tetrahedron Organic Chemistry Series.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Chapter on Organolithium reagents and "Optional Site Selectivity").
  • BenchChem. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Analysis. Link

  • Gilman, H., & Spatz, S. M. (1940). Organolithium Compounds of Pyridine. Journal of the American Chemical Society.[7] Link

Sources

Spectroscopic Profiling of Methoxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methoxypyridines (2-, 3-, and 4-isomers) are critical pharmacophores in medicinal chemistry, serving as precursors for proton pump inhibitors, antimicrobials, and ligands in coordination chemistry. In drug development, distinguishing between these positional isomers is vital because the position of the methoxy group (


) drastically alters the molecule's electronic properties, basicity, and metabolic stability.

This guide provides an advanced spectroscopic analysis of methoxypyridine derivatives. Unlike standard spectral lists, this document focuses on comparative differentiation —equipping researchers to distinguish isomers and validate structures using Infrared (IR) spectroscopy.[1]

Theoretical Framework: Electronic Effects on IR Signals

To interpret the spectra accurately, one must understand the electronic environment of the pyridine ring.

  • Resonance Effect (+M): The oxygen atom in the methoxy group donates electron density into the ring.

    • 2- and 4-Methoxypyridine:[1] The lone pair on oxygen can delocalize onto the ring nitrogen.[1] This increases the double-bond character of the

      
       bond, shifting the stretching vibration to a higher wavenumber .
      
    • 3-Methoxypyridine:[1][2][3][4] The oxygen lone pair cannot delocalize onto the nitrogen due to the meta-relationship. The effect is primarily inductive (

      
      ), resulting in a lower wavenumber  for the 
      
      
      
      stretch compared to the 2- and 4-isomers.
  • Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density, stiffening the ring bonds and shifting ring breathing modes to higher frequencies compared to benzene.

Comparative Analysis: Isomer Differentiation

The following table synthesizes experimental data to highlight the diagnostic peaks that distinguish the three isomers.

Table 1: Diagnostic IR Peaks for Methoxypyridine Isomers[5]
Spectral Feature2-Methoxypyridine 3-Methoxypyridine 4-Methoxypyridine Mechanistic Insight

Stretch (Asym)
1280 – 1310 cm⁻¹ 1260 – 1285 cm⁻¹ 1290 – 1320 cm⁻¹ Resonance in 2- and 4- positions increases bond order (stiffer spring), raising frequency.[1]

Stretch (Sym)
1020 – 1050 cm⁻¹1015 – 1040 cm⁻¹1020 – 1050 cm⁻¹Symmetric stretching is less sensitive to electronic position but strong in intensity.
Ring Breathing (

)
~1595, 1570, 1480 cm⁻¹~1585, 1575, 1480 cm⁻¹~1590, 1565, 1500 cm⁻¹4-substitution often simplifies the ring mode pattern due to symmetry (

).
Fingerprint (OOP Bending) 740 – 780 cm⁻¹ 700 – 720 & 780 – 800 cm⁻¹ 800 – 840 cm⁻¹ Most reliable differentiator. 4-sub typically shows one strong band >800 cm⁻¹.[1]

Stretch (Methoxy)
2940 – 3000 cm⁻¹2940 – 3000 cm⁻¹2940 – 3000 cm⁻¹Standard aliphatic

stretch; not diagnostic for isomerism.[1]

Critical Note: The "Fingerprint Region" (Out-of-Plane C-H bending) is the primary method for confirming substitution patterns when NMR is unavailable.

Detailed Peak Assignments & Causality

A. The Methoxy Group ( )

The methoxy group introduces two distinct C-O stretching vibrations:

  • 
     (Asymmetric):  This is the bond between the ring carbon and the oxygen. It appears in the 1200–1300 cm⁻¹  region.[1]
    
    • Differentiation: In 2-methoxypyridine, this band is often split or broadened due to rotational isomerism (rotamers) where the methyl group can orient toward or away from the ring nitrogen.

  • 
     (Symmetric):  The bond between oxygen and the methyl group. It appears at 1000–1050 cm⁻¹ .[1] This band is intense and sharp.[1]
    
B. The Pyridine Ring Modes

Pyridine derivatives exhibit four bands in the 1600–1400 cm⁻¹ region, derived from the benzene ring stretching modes (


).
  • Band I (~1600 cm⁻¹): Generally strong in 2- and 4-substituted pyridines due to the conjugation extending from the substituent to the nitrogen.

  • Band II (~1570 cm⁻¹): Often appears as a shoulder in 3-substituted derivatives.[1]

  • Band III (~1480 cm⁻¹): A "pure" ring stretch, highly characteristic of the pyridine skeleton.

  • Band IV (~1435 cm⁻¹): Associated with ring deformation.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral quality, follow this specific Attenuated Total Reflectance (ATR) protocol.

Workflow Diagram

The following diagram outlines the decision process for identifying a specific methoxypyridine isomer from an unknown sample.

IsomerID Start Unknown Sample (Methoxypyridine Derivative) CheckCO Check C-O Stretch (1200-1320 cm⁻¹) Start->CheckCO Resonance High Freq C-O (>1280 cm⁻¹) Strong Resonance (+M) CheckCO->Resonance High Intensity/Freq Inductive Lower Freq C-O (<1280 cm⁻¹) Inductive Effect Only (-I) CheckCO->Inductive Lower Intensity/Freq CheckFP Analyze Fingerprint Region (OOP Bending 700-900 cm⁻¹) Iso4 Single Strong Band ~800-840 cm⁻¹ CheckFP->Iso4 Para-like pattern Iso2 Strong Band ~740-780 cm⁻¹ CheckFP->Iso2 Ortho-like pattern Iso3 Two Bands ~710 & ~790 cm⁻¹ CheckFP->Iso3 Meta-like pattern Resonance->CheckFP Inductive->CheckFP Result4 Identify: 4-Methoxypyridine Iso4->Result4 Result2 Identify: 2-Methoxypyridine Iso2->Result2 Result3 Identify: 3-Methoxypyridine Iso3->Result3

Caption: Logic flow for distinguishing methoxypyridine isomers based on IR spectral features.

Step-by-Step Protocol
  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (Diamond or ZnSe) is chemically clean.[1]

    • Apply 10-20 µL of the liquid methoxypyridine (or 5 mg solid) to the crystal center.

    • Validation Step: If liquid, ensure no air bubbles are trapped.[1] If solid, apply pressure until the preview spectrum absorbance peaks between 0.5 and 1.0 A.U.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving rotamer splitting in 2-methoxy).[1]

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 600 cm⁻¹.[1]

  • Post-Processing:

    • Apply Atmospheric Correction to remove

      
       (2350 cm⁻¹) and 
      
      
      
      vapor noise.
    • Perform Baseline Correction (rubberband method) only if significant drift is observed.[1]

Comparison with Alternatives

When developing pyridine-based drugs, methoxy groups are often compared with methyl groups (picolines) or fluorinated analogs.

FeatureMethoxypyridine Methylpyridine (Picoline) Fluoropyridine
Primary Identifier Strong

stretch (1000–1300 cm⁻¹)

bend (~1380 cm⁻¹ “Umbrella mode”)
Ultra-strong

stretch (1000–1400 cm⁻¹)
Electronic Nature Electron Donor (+M)Weak Donor (+I)Electron Withdrawing (-I, +M)
Spectral Complexity High (Ether linkage adds modes)MediumHigh (C-F coupling)
Drug Design Role H-bond acceptor, metabolic handleLipophilicity, steric bulkMetabolic blocking, polarity

Why this matters: If your spectrum lacks the intense doublet in the 1000–1300 cm⁻¹ region, you have likely failed to alkylate the oxygen, or you have formed the N-methylated isomer (pyridone) instead of the O-methylated product.

References

  • NIST Chemistry WebBook. Pyridine, 2-methoxy- Infrared Spectrum.[1] National Institute of Standards and Technology.[1][5] [Link]

  • NIST Chemistry WebBook. Pyridine, 4-methoxy- Infrared Spectrum.[1] National Institute of Standards and Technology.[1][5] [Link]

  • PubChem. 3-Methoxypyridine Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general pyridine substitution patterns and C-H out-of-plane bending rules).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromo-4-methoxypyridine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 3-Bromo-4-methoxypyridine hydrate is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and effective disposal of this halogenated pyridine derivative, ensuring the protection of both laboratory personnel and the environment.

The core principle of this guide is risk mitigation through informed action. This compound, as a brominated heterocyclic compound, is classified as a hazardous waste.[1][2] Its disposal requires a more stringent approach than for non-halogenated organic waste. The procedures outlined below are designed to be a self-validating system of protocols, grounded in established safety standards.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound presents several risks that dictate its handling and disposal protocols.

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity, Oral Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves and clothing to prevent skin exposure.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Wear safety glasses with side-shields or chemical splash goggles.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area or in a chemical fume hood.[4][5]

This data is a summary of hazards associated with 3-Bromo-4-methoxypyridine. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[3][6]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for the proper disposal of this compound and its associated waste streams.

DisposalWorkflow start Start: Disposal of This compound waste_assessment 1. Waste Assessment: Solid, Liquid, or Contaminated Labware? start->waste_assessment solid_waste 2a. Solid Waste Collection (Pure compound, contaminated solids) waste_assessment->solid_waste Solid liquid_waste 2b. Liquid Waste Collection (Solutions, rinsates) waste_assessment->liquid_waste Liquid labware_decon 2c. Labware Decontamination waste_assessment->labware_decon Labware solid_container 3a. Use a labeled, compatible widemouthed container for solid halogenated organic waste. solid_waste->solid_container liquid_container 3b. Use a labeled, compatible, sealable container for liquid halogenated organic waste. liquid_waste->liquid_container decon_protocol 3c. Follow Decontamination Protocol labware_decon->decon_protocol storage 4. Secure Storage in Satellite Accumulation Area solid_container->storage liquid_container->storage decon_protocol->storage Dispose of contaminated wipes/rinsate as solid/liquid waste pickup 5. Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol 1: Waste Segregation and Collection

The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated waste streams.[2][5]

Materials:

  • Designated hazardous waste containers (HDPE or glass, with compatible lids)

  • "Hazardous Waste" labels

  • Permanent marker

  • Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves

Procedure for Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.):

  • Container Selection: Obtain a clearly marked, wide-mouthed, sealable container designated for "Halogenated Organic Solid Waste." Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in the full chemical name: "this compound" and any other constituents.

  • Waste Addition: Carefully place the solid waste into the container.

  • Sealing: Securely seal the container lid after each addition.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

Procedure for Liquid Waste (Solutions, First Rinses of Glassware):

  • Container Selection: Use a sealable container, such as a glass or HDPE bottle, designated for "Halogenated Organic Liquid Waste."

  • Labeling: As with solid waste, pre-label the container with "Hazardous Waste" and list all chemical components, including solvents.

  • Waste Addition: Using a funnel, carefully pour the liquid waste into the container.

  • Sealing: Tightly cap the container immediately after adding the waste.

  • Storage: Store the sealed container in secondary containment within the satellite accumulation area.

Experimental Protocol 2: Decontamination of Laboratory Ware

Proper decontamination of glassware and equipment is crucial to prevent cross-contamination and ensure safety. The first rinse of a container that held a hazardous chemical should always be treated as hazardous waste.

Materials:

  • Appropriate organic solvent (e.g., ethanol or acetone)

  • Detergent and water

  • Designated "Halogenated Organic Liquid Waste" container

  • PPE

Procedure:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent in which this compound is soluble. This initial rinsate must be collected and disposed of as halogenated organic liquid waste.[7]

  • Subsequent Rinses: Perform a second rinse with the same solvent, which should also be collected as hazardous waste.

  • Washing: After the solvent rinses, wash the glassware thoroughly with detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4]

  • Collection: Carefully collect the absorbent material and place it in a sealed container for disposal as halogenated solid waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

The Causality Behind the Protocols

The stringent segregation of halogenated waste is a direct consequence of the requirements for its disposal. Halogenated compounds can produce corrosive and toxic byproducts, such as hydrogen bromide, during incineration if not conducted in specialized facilities equipped with scrubbers.[5] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal for the entire volume of waste.[8]

The practice of collecting the initial solvent rinse of contaminated labware is based on the principle that this rinse will contain the highest concentration of the residual chemical, thus qualifying as hazardous waste itself.[7]

Final Disposal Pathway

All collected waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[2][5] These entities are equipped to handle and transport hazardous materials to facilities capable of their safe and complete destruction, typically through high-temperature incineration.[5]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • University of Wollongong. (2018, October 4).
  • Braun Research Group.
  • UPenn EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.
  • University of Massachusetts Lowell. sop bio-005 decontamination reusable labware, work-surfaces and equipment.
  • Central Michigan University.
  • University of California, Irvine. Pharmaceutical Waste Guidelines.
  • Aport, S. (2025, May 27).
  • University of California, Santa Barbara. pharmaceutical waste guidelines.
  • Public Health England. (2015, October 15). Pyridine: incident management. GOV.UK.
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific Inc. (2013).
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  • Carl ROTH. (2025, March 31).
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A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-4-methoxypyridine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Bromo-4-methoxypyridine hydrate is a key building block in modern synthetic chemistry, and understanding its properties is paramount to ensuring a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information, grounded in established scientific principles and field-proven insights, to empower you to handle this compound with confidence and precision.

Understanding the Hazard Profile

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may lead to respiratory irritation[1][2][3]. The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the chemical reactivity of the pyridine ring system and the presence of the bromine atom, which can interact with biological macromolecules, leading to irritation and potential toxicity. Therefore, a multi-layered approach to personal protective equipment (PPE) is essential to mitigate these risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a thorough risk assessment of this compound's known and anticipated hazards.

Standard laboratory gloves, such as thin-gauge nitrile or latex, are not recommended for prolonged contact with this compound. While they may offer incidental splash protection, their breakthrough times for pyridine, a structurally similar compound, are often very short, in the range of less than 10 to 30 minutes[4][5].

For extended handling or in situations with a higher risk of direct contact, the use of gloves with superior chemical resistance is mandatory.

Glove MaterialBreakthrough Time (Pyridine)Recommendation
Nitrile (thin gauge)< 30 minutesSplash protection only; double gloving recommended.
Neoprene< 30 minutesSplash protection only.
Silver Shield®/4H®> 480 minutesRecommended for prolonged handling or immersion.

Data for pyridine is used as a conservative proxy in the absence of specific data for this compound. Always inspect gloves for any signs of degradation before and during use.

Given the risk of serious eye damage, robust eye and face protection is non-negotiable.

  • At a minimum: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times in the laboratory where this chemical is handled[6][7].

  • For splash hazards: When handling larger quantities or during procedures with a higher risk of splashing (e.g., transfers, heating), a full-face shield should be worn in addition to safety goggles[8].

Work with this compound should always be conducted within a certified chemical fume hood to minimize the inhalation of vapors or dust[1]. In situations where a fume hood is not available or if exposure limits are likely to be exceeded, respiratory protection is required.

  • Recommended Respirator: An air-purifying respirator (APR) equipped with an Organic Vapor (OV) cartridge is the appropriate choice for vapors from this compound. If there is a risk of generating aerosols or dust, a combination cartridge with a P100 particulate filter should be used[9][10].

  • Fit Testing: A proper fit is crucial for the effectiveness of any respirator. Ensure you have been properly fit-tested for the specific make and model of the respirator you are using.

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard laboratory coat should be worn and kept fully buttoned.

  • Impervious Clothing: For tasks with a significant risk of splashes, consider the use of a chemically resistant apron or coveralls[6][7].

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Operational Plan: From Receipt to Disposal

A comprehensive safety strategy extends beyond PPE. The following operational and disposal plans provide a framework for the entire lifecycle of this compound in your laboratory.

The following diagram outlines the critical decision points and steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal prep_start Start: Receive Chemical risk_assessment Conduct Risk Assessment (Review SDS) prep_start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, etc.) risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood Certification) ppe_selection->eng_controls handling_start Work in Fume Hood eng_controls->handling_start procedure Execute Experimental Procedure handling_start->procedure spill_check Monitor for Spills procedure->spill_check spill_kit Spill Kit Ready? spill_check->spill_kit Spill Occurs decontaminate Decontaminate Work Area & Equipment spill_check->decontaminate No Spill spill_kit->procedure Cleaned Up ppe_doffing Doff PPE Correctly decontaminate->ppe_doffing waste_segregation Segregate Waste (Halogenated Organic) ppe_doffing->waste_segregation disposal Dispose of Waste via Licensed Carrier waste_segregation->disposal

Caption: Workflow for Handling this compound.

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Verify that your chemical fume hood has a current certification. Don the appropriate PPE as outlined above.

  • Aliquotting and Weighing: Conduct all manipulations, including weighing, within the fume hood to contain any dust or vapors.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and that any heating or stirring is well-controlled.

  • Post-Reaction Workup: Quenching, extraction, and other workup procedures should all be performed in the fume hood. Be mindful of potential exotherms or gas evolution.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][11].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6][12].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][7].

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Scoop the material into a suitable container for disposal. Do not allow the material to enter drains[1][7].

As a halogenated organic compound, this compound and any materials contaminated with it are considered hazardous waste[8].

  • Waste Collection: Collect all waste containing this chemical in a designated, labeled, and sealed container for halogenated organic waste.

  • Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste.

  • Disposal Method: Disposal must be carried out by a licensed professional waste disposal service, typically via high-temperature incineration[8][13]. Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research and development efforts. Your commitment to safety is a commitment to scientific excellence.

References

  • Chemsrc. (2025, August 25). 3-Bromo-4-methoxypyridine | CAS#:82257-09-8. Retrieved from [Link]

  • 3M. 3M™ Cartridge/Filter, 60928, P100/organic vapour/acid gas, large, 30 pairs/case. Retrieved from [Link]

  • Glove Material Breakthrough Time after Total Immersion. (n.d.). Retrieved from [Link]

  • PubChem. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827. Retrieved from [Link]

  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke Safety. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • PowerPak. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • Thieme. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.